4-Bromobenzenesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXACTUVBBMDKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901732 | |
| Record name | NoName_872 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-93-5 | |
| Record name | 4-Bromobenzenesulfonic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Spectral Data of 4-Bromobenzenesulfonic Acid
This technical guide provides an in-depth analysis of the spectral data for 4-bromobenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, detailed experimental protocols, and logical workflow visualizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the aromatic protons and carbons, respectively.
1.1. ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits a classic AA'BB' spin system for the para-substituted aromatic ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.65 | Doublet | 8.0 | H-2, H-6 |
| 7.85 | Doublet | 8.0 | H-3, H-5 |
Note: Data is based on typical values for para-substituted benzene (B151609) rings and may vary slightly based on solvent and experimental conditions.[1]
1.2. ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows four distinct signals for the aromatic carbons, reflecting the symmetry of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 142.05 | C-1 (C-SO₃H) |
| 127.95 | C-2, C-6 |
| 135.25 | C-3, C-5 |
| 139.25 | C-4 (C-Br) |
Note: Data is based on reported values for this compound.[1]
1.3. Experimental Protocol for NMR Spectroscopy
A representative protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of Deuterium Oxide, D₂O, or DMSO-d₆). The choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with deuterons in D₂O, rendering it invisible in the ¹H NMR spectrum.
-
NMR Instrument : Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher.
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Temperature : Maintain a constant temperature, typically 298 K.
-
Referencing : Reference the spectrum to the residual solvent peak or an internal standard like DSS.
-
-
¹³C NMR Acquisition :
-
Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Referencing : Reference the spectrum to the solvent signal.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
2.1. IR Spectral Data
The ATR-FTIR spectrum of solid this compound shows several key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (from water of hydration) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretching vibrations |
| 1250-1120 | Strong | Asymmetric SO₂ stretch |
| 1050-1010 | Strong | Symmetric SO₂ stretch |
| ~1080 | Strong | S-O stretch |
| ~830 | Strong | Para-disubstituted C-H out-of-plane bend |
| ~740 | Medium-Strong | C-S stretch |
| Below 700 | Medium | C-Br stretch |
Note: Peak positions are estimated from the ATR-IR spectrum and general IR correlation tables.[2][3][4][5][6]
2.2. Experimental Protocol for ATR-FTIR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is suitable for analyzing solid samples directly.[7][8][9][10][11]
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol.
-
Background Scan : Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the air.
-
Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure : Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition : Collect the IR spectrum. The typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Cleaning : After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Due to the non-volatile and ionic nature of this compound, soft ionization techniques like Electrospray Ionization (ESI) are more suitable than Electron Ionization (EI).
3.1. Mass Spectral Data (Predicted for ESI)
| m/z (Negative Ion Mode) | Ion Formula | Description |
| 234.88 / 236.88 | [C₆H₄⁷⁹BrO₃S]⁻ / [C₆H₄⁸¹BrO₃S]⁻ | Deprotonated molecular ion [M-H]⁻ (Isotopic pattern due to ⁷⁹Br and ⁸¹Br) |
| 154.92 / 156.92 | [C₆H₄⁷⁹BrO]⁻ / [C₆H₄⁸¹BrO]⁻ | Loss of SO₂ from [M-H]⁻ |
| 80 | [SO₃]⁻ | Sulfonate group fragment |
Note: The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) would result in two peaks of nearly equal intensity separated by 2 m/z units for all bromine-containing fragments.
3.2. Experimental Protocol for ESI-MS
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with a small amount of a volatile base (e.g., ammonium (B1175870) hydroxide) to facilitate deprotonation for negative ion mode.
-
Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
ESI Source Parameters :
-
Ionization Mode : Negative ion mode is preferred for detecting the deprotonated molecule [M-H]⁻.
-
Capillary Voltage : Typically set between -2.5 to -4.5 kV.
-
Nebulizing Gas : Nitrogen gas is used to assist in droplet formation.
-
Drying Gas : Heated nitrogen gas is used to evaporate the solvent from the droplets.
-
-
Mass Analysis : Scan a suitable m/z range (e.g., 50-500 Da) to detect the molecular ion and any fragment ions. For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.[12][13][14][15][16]
Visualization of Analytical Logic
The following diagrams illustrate the relationships between the analytical techniques and the information they provide, as well as a general workflow for spectral analysis.
Caption: Relationship between spectroscopic methods and derived structural information.
Caption: General experimental workflow for spectral analysis.
References
- 1. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [file.scirp.org]
- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. jascoinc.com [jascoinc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromobenzenesulfonic acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-Bromobenzenesulfonic Acid
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the substance's hazards, properties, and the necessary precautions for its use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] Adherence to the following GHS classifications is mandatory for ensuring personnel safety.
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Description |
| GHS Classification | Skin Corrosion (Category 1B) | Causes severe skin burns and eye damage.[1] |
| Signal Word | Danger | |
| Hazard Statement | H314 | Causes severe skin burns and eye damage.[1] |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[1] | |
| P363 | Wash contaminated clothing before reuse.[1] | |
| P405 | Store locked up.[1] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | 4-bromo-benzenesulfonic acid; 4-Bromobenzenesulphonic acid; this compound monohydrate; 4-bromophenylsulfonic acid.[1] |
| CAS Number | 138-36-3 (Anhydrous); 79326-93-5 (Monohydrate)[1] |
| Molecular Formula | C₆H₅BrO₃S (Anhydrous); BrC₆H₄SO₃H · H₂O (Monohydrate) |
| Molecular Weight | 237.07 g/mol (Anhydrous); 255.09 g/mol (Monohydrate)[2] |
| Appearance | Beige powder solid.[3] |
| Melting Point | 90-93 °C (for monohydrate).[4] |
| Odor | Odorless.[3] |
| Solubility | Soluble in water.[3] 492.9 g/L at 82.3 °C.[2] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[3] However, based on its classification, it is a corrosive material.
-
Inhalation : May cause severe irritation of the respiratory tract with a sore throat, coughing, and shortness of breath.[5]
-
Eye Contact : Causes serious eye damage.[1][5] Contact can lead to severe irritation, eye burns, chemical conjunctivitis, and corneal damage.[5]
-
Ingestion : May cause severe and permanent damage to the digestive tract, including burns and potential perforation.[5]
First Aid Measures
Immediate action is required in case of exposure. The following diagram outlines the appropriate first aid protocols.
Caption: First aid workflow for exposure to this compound.
Fire-Fighting Measures
In the event of a fire involving this chemical, the following measures should be taken:
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]
-
Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] Hazardous combustion products include carbon oxides, hydrogen bromide, and sulfur oxides.[1]
-
Protective Equipment : Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
Proper procedure must be followed in the event of a spill to prevent harm to personnel and the environment.
Caption: Logical workflow for responding to an accidental release event.
Personal precautions include wearing protective equipment and keeping unprotected personnel away.[1] Environmental precautions involve preventing the product from entering drains, waterways, or soil.[1] For cleanup, vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container.[1]
Handling and Storage
-
Safe Handling : Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Use only with adequate ventilation and avoid breathing fumes or dust.[1] Minimize dust generation and accumulation.[1] Keep containers tightly closed when not in use.[1]
-
Storage Conditions : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][3] Keep away from incompatible substances and sources of ignition.[1][3]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment are essential to minimize exposure.
-
Engineering Controls : Facilities should be equipped with an eyewash fountain.[1] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[1]
-
Exposure Limits : Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this product.[1]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA regulations.[3][5] Faceshields are recommended. |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[3][5] Type P3 (EN 143) respirator cartridges are suggested. |
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3] Do not let the product enter drains, other waterways, or soil.[1]
Experimental Protocols
The safety data sheets and technical documents reviewed for this guide do not contain detailed experimental protocols for toxicological or safety-related studies. The information provided is based on the GHS classification and general data for corrosive materials. Researchers should handle this substance with the precautions appropriate for a chemical with unknown long-term toxicological effects.
References
An In-depth Technical Guide to the Synthesis and Purification of 4-Bromobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 4-bromobenzenesulfonic acid, a key intermediate in the development of various pharmaceutical compounds. The document details established experimental protocols, presents quantitative data for process optimization, and includes visualizations to clarify the procedural workflows.
Synthesis of this compound via Electrophilic Aromatic Substitution
The primary method for synthesizing this compound is through the electrophilic aromatic substitution of bromobenzene (B47551). This reaction, known as sulfonation, introduces a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring. The bromine atom, being an ortho-, para-director, predominantly yields the para-substituted product, this compound, due to steric hindrance at the ortho positions.
Two common sulfonating agents for this transformation are fuming sulfuric acid (oleum) and a combination of concentrated sulfuric acid with a dehydrating agent like thionyl chloride. A modern and greener alternative involves the use of an ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) chloride.
Experimental Protocol: Sulfonation using a Brønsted Acidic Ionic Liquid
This method offers high yield and regioselectivity under relatively mild conditions.
Reaction:
Bromobenzene reacts with 1,3-disulfonic acid imidazolium chloride in the presence of water at a controlled temperature to yield this compound.
Procedure:
-
To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) (2 mmol, 0.513 g).
-
Add water (2 mmol, 0.036 g) and bromobenzene (2 mmol, 0.314 g).
-
Stir the reaction mixture at 50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane (B109758) (CH₂Cl₂) (10 mL) to the reaction mixture and stir for 2 minutes.
-
Separate the organic layer. The product remains in the ionic liquid phase.
-
The product can be isolated and purified by short column chromatography.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [1] |
| Reaction Temperature | 50 °C | [1] |
| Reaction Time | Approximately 7 minutes | [1] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and residual catalyst. Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. Due to its high polarity, this compound is soluble in water.
Experimental Protocol: Recrystallization from Water
Principle:
This compound is significantly more soluble in hot water than in cold water. This property allows for its purification by dissolving the crude product in a minimum amount of hot water, followed by cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor.
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid completely.
-
If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear filtrate to cool slowly to room temperature to allow for the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Dry the crystals, for example, in a desiccator or a low-temperature oven, to obtain the pure this compound.
Quantitative Data:
References
An In-depth Technical Guide to the Reaction Mechanisms of 4-Bromobenzenesulfonic Acid with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanisms of 4-bromobenzenesulfonic acid with various electrophiles. The document details the theoretical basis for the reactivity and regioselectivity of this di-substituted benzene (B151609) derivative in key electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, and Friedel-Crafts reactions. While specific quantitative data and established experimental protocols for this compound are not extensively available in the cited literature, this guide extrapolates from well-understood principles of EAS on similarly substituted aromatic compounds to provide predicted outcomes and representative experimental methodologies.
Core Concepts: Directing Effects and Reactivity
This compound presents a classic case of competing directing effects in electrophilic aromatic substitution. The benzene ring is substituted with two groups of opposing electronic character:
-
Bromo Group (-Br): An ortho-, para-directing deactivator. The bromine atom is electronegative and withdraws electron density from the ring inductively, thus deactivating it. However, its lone pairs of electrons can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho or para positions.
-
Sulfonic Acid Group (-SO₃H): A meta-directing strong deactivator. This group is strongly electron-withdrawing through both inductive and resonance effects, significantly reducing the nucleophilicity and reactivity of the benzene ring.
The interplay of these two groups governs the position of incoming electrophiles. In cases of competing directing effects on a deactivated ring, the outcome can be a mixture of products, and harsher reaction conditions are often necessary. The ortho-, para-directing influence of the bromine atom and the meta-directing influence of the sulfonic acid group lead to the same positions for substitution (positions 2 and 6, ortho to bromine and meta to the sulfonic acid group).
Electrophilic Aromatic Substitution Reactions
Nitration
The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.
Predicted Regioselectivity: The incoming nitro group is directed to the positions ortho to the bromine atom and meta to the sulfonic acid group. This leads to the formation of 4-bromo-2-nitrobenzenesulfonic acid as the major product. Due to steric hindrance from the bulky sulfonic acid group, substitution at the other ortho position to the bromine (position 3) is less likely.
Reaction Mechanism:
Caption: General mechanism for the nitration of this compound.
Table 1: Representative Quantitative Data for Nitration of Substituted Benzenes
| Starting Material | Electrophile | Product(s) | Isomer Distribution (ortho:meta:para) | Yield (%) | Reference |
| Bromobenzene (B47551) | NO₂⁺ | o-Nitrobromobenzene, p-Nitrobromobenzene | 38 : 1 : 61 | ~95 | [1] |
| Benzenesulfonic acid | NO₂⁺ | m-Nitrobenzenesulfonic acid | - | High | [2] |
Disclaimer: The data presented is for related compounds and serves as an estimation of the expected reactivity and selectivity.
Representative Experimental Protocol: Nitration of Bromobenzene [1]
-
Preparation of Nitrating Mixture: In a 50-mL Erlenmeyer flask, 4.0 mL of concentrated nitric acid is cooled in an ice-water bath. To this, 4.0 mL of concentrated sulfuric acid is added slowly with swirling.
-
Reaction: To the cooled nitrating mixture, 3.0 mL of bromobenzene is added in 0.5 mL portions over 5 minutes, ensuring the temperature does not rise excessively. The flask is swirled regularly.
-
Digestion: After the addition is complete, the mixture is warmed in a water bath at 50-60°C for 15 minutes with swirling.
-
Work-up: The reaction mixture is cooled on ice and then poured into 50 mL of cold water. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
-
Purification: The crude product is purified by recrystallization from 95% ethanol (B145695) to yield the para and ortho isomers, which can be separated by fractional crystallization due to their different solubilities.
Halogenation
Halogenation introduces a halogen atom (e.g., -Br or -Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.
Predicted Regioselectivity: Similar to nitration, halogenation is expected to occur at the position ortho to the bromo group and meta to the sulfonic acid group, yielding 2,4-dibromobenzenesulfonic acid as the primary product.
Reaction Mechanism:
References
Solubility of 4-Bromobenzenesulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromobenzenesulfonic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from analogous compounds and provides a detailed, generalized experimental protocol for determining its solubility in various organic solvents.
Introduction
This compound is an organosulfur compound with the formula C₆H₅BrO₃S. It is a derivative of benzene (B151609) sulfonic acid with a bromine atom substituted at the para position. The presence of the polar sulfonic acid group and the nonpolar brominated aromatic ring gives the molecule amphiphilic characteristics, influencing its solubility in different media. Understanding the solubility of this compound in organic solvents is crucial for its application in organic synthesis, catalysis, and as an intermediate in the pharmaceutical and dye industries.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported, the solubility of structurally similar aromatic sulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid, provides valuable insight.
-
Benzenesulfonic acid is described as being soluble in water and ethanol (B145695), and slightly soluble in benzene. It is noted to be insoluble in nonpolar solvents like diethyl ether.[1] Its solubility is attributed to the polar sulfonic acid group and the nonpolar benzene ring.[2]
-
p-Toluenesulfonic acid is a white, hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents.[3][4] It is soluble in ethanol and ether, and slightly soluble in hot benzene.[5]
Based on these analogs, it can be inferred that this compound is likely to exhibit good solubility in polar organic solvents and limited solubility in nonpolar organic solvents. A summary of the expected qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The sulfonic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | Acetone, Acetonitrile | Soluble to Moderately Soluble | The polarity of the solvent can interact with the polar sulfonic acid group. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. |
| Ethers | Diethyl Ether | Slightly Soluble to Sparingly Soluble | Ethers have intermediate polarity and can engage in some hydrogen bonding. |
| Halogenated | Dichloromethane | Slightly Soluble to Sparingly Soluble | The polarity is relatively low, limiting interaction with the highly polar sulfonic acid group. |
Quantitative Solubility Data
A specific quantitative value for the water solubility of this compound monohydrate has been reported as 492.9 g/L at 82.3 °C.[6][7] However, to date, no peer-reviewed quantitative solubility data (e.g., in g/100 mL or mol/L at a specified temperature) for this compound in common organic solvents such as methanol, ethanol, acetone, or ethyl acetate (B1210297) has been found in publicly available literature. To obtain precise solubility values, experimental determination is necessary.
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[8][9]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Screw-cap vials or flasks
-
Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.45 µm)
-
Syringes
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-cap vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator.
-
Once the solvent is completely removed, place the vial in a vacuum desiccator to cool to room temperature and to remove any residual solvent.
-
Weigh the vial containing the dry solid residue. Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial with the residue minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the solution minus the final constant mass of the vial with the residue.
-
Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).
Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
References
- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to 4-Bromobenzenesulfonic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromobenzenesulfonic acid, alongside detailed experimental protocols for its synthesis and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Physical and Chemical Properties
This compound is a halogenated aromatic sulfonic acid. It is commonly available as a monohydrate, which is a white to off-white crystalline solid. The presence of the sulfonic acid group imparts strong acidic properties and high polarity to the molecule.
Quantitative Data Summary
The key physical and chemical properties of this compound and its monohydrate are summarized in the table below for easy reference and comparison.
| Property | Value (Anhydrous) | Value (Monohydrate) | Citations |
| Molecular Formula | C₆H₅BrO₃S | C₆H₇BrO₄S | [1][2][3] |
| Molecular Weight | 237.07 g/mol | 255.09 g/mol | [1][2] |
| Melting Point | Not specified | 90-93 °C | [3] |
| Density | Not specified | 1.846 g/cm³ | |
| Appearance | Not specified | White to light yellow solid | [1] |
| Solubility | Soluble in water | Soluble in water | [1] |
| pKa | Strong acid | Strong acid | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the electrophilic sulfonation of bromobenzene (B47551). The following protocol outlines a general yet detailed procedure for its preparation and subsequent purification.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the sulfonation of bromobenzene.
Materials:
-
Bromobenzene
-
Chlorosulfonic acid[4]
-
Crushed ice[4]
-
Round-bottom flask with mechanical stirrer[4]
-
Gas absorption trap[4]
-
Water bath[4]
-
Suction filtration apparatus[4]
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, carefully place chlorosulfonic acid. Cool the flask to approximately 12–15°C using a water bath.[4]
-
Addition of Bromobenzene: While stirring, gradually add bromobenzene to the chlorosulfonic acid over 15-20 minutes. It is crucial to maintain the reaction temperature at around 15°C. During this addition, hydrogen chloride gas will be evolved and should be neutralized in the gas trap.[4]
-
Reaction Completion: After the complete addition of bromobenzene, continue to stir the mixture at room temperature for an additional 2 hours. Following this, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion.[4]
-
Work-up: Carefully and slowly pour the cooled, syrupy reaction mixture into a beaker containing crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood.[4]
-
Isolation of Crude Product: The crude 4-bromobenzenesulfonyl chloride will precipitate as a solid. Collect the solid by suction filtration and wash it thoroughly with cold water.[4]
-
Hydrolysis to Sulfonic Acid: The resulting 4-bromobenzenesulfonyl chloride can be hydrolyzed to this compound by heating with water.
Experimental Protocol: Purification by Recrystallization
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Ethanol-water mixture (or other suitable solvent)[5]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Suction filtration apparatus[5]
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent system, such as an ethanol-water mixture. Heat the mixture to dissolve the solid completely.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath.[6]
-
Isolation of Pure Crystals: Collect the purified crystals by suction filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals, for example in a desiccator, to remove any residual solvent.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.
¹H and ¹³C NMR Spectroscopy
The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region (typically between 7.0 and 8.0 ppm). These correspond to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the sulfonic acid group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the bromine atom. The coupling between these adjacent protons will result in a doublet splitting pattern for each signal.
-
¹³C NMR: The ¹³C NMR spectrum will exhibit four signals in the aromatic region, corresponding to the four chemically distinct carbon atoms in the benzene (B151609) ring. The carbon atom attached to the sulfonic acid group (ipso-carbon) will be significantly deshielded. The carbon atom bonded to the bromine atom will also show a characteristic chemical shift. The other two aromatic carbons will have distinct signals based on their position relative to the two substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound monohydrate include:
-
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the sulfonic acid group and the water of hydration.[7]
-
S=O Stretch: Strong and sharp absorption bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.[7]
-
C=C Aromatic Stretch: Absorption bands in the region of 1600-1450 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring.
-
S-O Stretch: A peak around 900-700 cm⁻¹ can be attributed to the S-O single bond stretching vibration.
-
C-Br Stretch: A band in the lower frequency region, typically around 700-500 cm⁻¹, corresponds to the C-Br stretching vibration.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the sulfonic acid group and the bromo substituent on the aromatic ring.
-
Acidity: The sulfonic acid group is highly acidic, readily donating its proton in aqueous solutions.
-
Reactions of the Sulfonic Acid Group: The sulfonic acid group can be converted into various derivatives. For example, it can react with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride (4-bromobenzenesulfonyl chloride). This sulfonyl chloride is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters.
-
Electrophilic Aromatic Substitution: The sulfonic acid group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The outcome of further electrophilic substitution reactions will depend on the reaction conditions and the nature of the electrophile.
-
Nucleophilic Aromatic Substitution: The aromatic ring of this compound is not highly activated towards nucleophilic aromatic substitution. However, under forcing conditions or with strong nucleophiles, substitution of the bromine atom may occur.
-
Desulfonation: The sulfonation of aromatic rings is a reversible process. Heating this compound in the presence of a dilute acid can lead to the removal of the sulfonic acid group, a reaction known as desulfonation.[8][9]
Biological Activity and Research Applications
While there is limited specific information on the signaling pathways directly involving this compound, aryl sulfonic acids and their derivatives, particularly sulfonamides, are known to exhibit a wide range of biological activities.[1] Sulfonamides are a well-established class of antibacterial agents. For drug development professionals, this compound can serve as a key building block for the synthesis of novel sulfonamide and sulfonate ester derivatives for biological screening.
General Workflow for Biological Activity Screening
For researchers interested in exploring the potential biological activity of this compound or its derivatives, a general workflow can be followed. This workflow is a logical progression from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for the screening and development of biologically active compounds.
Conclusion
This compound is a valuable and versatile chemical compound with applications in organic synthesis and as a potential precursor for biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and purification. The included spectroscopic data and discussion of its reactivity will be beneficial for researchers in confirming its identity and exploring its synthetic utility. The proposed workflow for biological activity screening offers a strategic approach for scientists in the field of drug discovery and development.
References
- 1. CAS 138-36-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound MONOHYDRATE synthesis - chemicalbook [chemicalbook.com]
- 3. Benzenesulfonic acid, 4-bromo- [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. azooptics.com [azooptics.com]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to 4-Bromobenzenesulfonic Acid for Researchers and Drug Development Professionals
Introduction: 4-Bromobenzenesulfonic acid is an organosulfur compound that serves as a vital intermediate and building block in a multitude of synthetic processes within the chemical, pharmaceutical, and materials science industries. Its bifunctional nature, possessing both a sulfonic acid group and a bromo-substituted aromatic ring, allows for diverse chemical transformations. This technical guide provides an in-depth overview of this compound, its properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is commercially available in both anhydrous and monohydrate forms. The presence of a water molecule in the monohydrate form alters its molecular weight and CAS number. The key physicochemical data for both forms are summarized below for clear comparison.
| Property | This compound (Anhydrous) | This compound monohydrate |
| CAS Number | 138-36-3[1][2][3] | 79326-93-5 |
| Molecular Formula | C₆H₅BrO₃S[1][4] | C₆H₅BrO₃S · H₂O or C₆H₇BrO₄S |
| Molecular Weight | 237.07 g/mol [1][4] | 255.09 g/mol |
| Appearance | White to light yellow solid[1] | White to off-white crystalline solid |
| Melting Point | 90-93 °C (literature values often refer to the monohydrate)[2] | 90-93 °C |
| Water Solubility | Soluble[1] | Partially soluble |
| Acidity (pKa) | -0.83 ± 0.50 (Predicted)[2] | Not available |
| Density | 1.846 g/cm³ (Predicted)[2] | Not available |
Synthesis and Reactivity
This compound is typically synthesized via the electrophilic aromatic sulfonation of bromobenzene (B47551). This reaction involves the treatment of bromobenzene with a sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). The bromine atom is an ortho-, para-directing deactivator, leading to the formation of the para-substituted product as the major isomer due to steric hindrance at the ortho positions.
The sulfonic acid group is strongly acidic and water-soluble, while the brominated ring provides a reactive handle for a variety of organic transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. The sulfonic acid moiety can also be converted to other functional groups, such as sulfonyl chlorides and sulfonamides, which are pivotal in medicinal chemistry.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the laboratory-scale synthesis of this compound from bromobenzene.
Materials:
-
Bromobenzene
-
Concentrated sulfuric acid (98%)
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Sodium chloride
-
Ice
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition of Reactants: To the flask, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath and slowly add 25 mL of bromobenzene with continuous stirring.
-
Sulfonation: While maintaining the temperature below 20°C, slowly add 25 mL of fuming sulfuric acid (20% oleum) to the reaction mixture. After the addition is complete, remove the ice bath and heat the mixture to 100°C using a heating mantle. Maintain this temperature for 2 hours with constant stirring.
-
Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of 200 g of ice and 100 mL of distilled water. Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring.
-
Salting Out: To the resulting solution, add sodium chloride in portions until the solution is saturated to precipitate the sodium salt of this compound.
-
Isolation of the Sodium Salt: Collect the precipitated sodium 4-bromobenzenesulfonate (B403753) by vacuum filtration using a Büchner funnel. Wash the solid with a saturated sodium chloride solution.
-
Conversion to Free Acid: To convert the sodium salt to the free sulfonic acid, dissolve the salt in a minimal amount of hot water and add concentrated hydrochloric acid until the solution is strongly acidic.
-
Crystallization and Drying: Cool the acidic solution in an ice bath to crystallize the this compound. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.
Safety Precautions: This procedure involves the use of corrosive and fuming acids. It is imperative to perform the experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Applications in Research and Drug Development
This compound and its derivatives are valuable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key starting material for the synthesis of various drugs. The sulfonamide group, readily prepared from the corresponding sulfonyl chloride, is a well-established pharmacophore found in numerous antibacterial agents, diuretics, and hypoglycemic drugs.[5]
-
Scaffold for Drug Discovery: The bromobenzenesulfonamide core is a versatile scaffold for developing new therapeutic agents. Structural analogues have shown a wide range of biological activities, including anticancer and enzyme inhibitory properties.[5]
-
Reagent in Organic Synthesis: The sulfonic acid can be converted to 4-bromobenzenesulfonyl chloride, a widely used reagent for the protection of alcohols and amines and for the synthesis of sulfonamides and sulfonate esters.[6][7] Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.[7]
-
Linker and Spacer: In more complex synthetic strategies, it can be used as a linker to connect different molecular fragments.[8]
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: A simplified workflow for the synthesis and application of this compound.
Caption: The role of this compound derivatives in drug discovery.
References
- 1. CAS 138-36-3: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound - CAS:138-36-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound MONOHYDRATE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 913836-00-7 | FB137391 [biosynth.com]
Unveiling the Story of 4-Bromobenzenesulfonic Acid: A Journey Through its Discovery and Synthesis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the discovery and history of 4-bromobenzenesulfonic acid, a key intermediate in organic synthesis. From its early roots in 19th-century aromatic chemistry to its modern applications, this guide provides a comprehensive overview for the scientific community. We explore the foundational principles of its synthesis, detail experimental protocols, and present key data in a clear, accessible format.
A Historical Perspective: The Dawn of Aromatic Sulfonation
The story of this compound is intrinsically linked to the broader history of aromatic sulfonation, a cornerstone of organic chemistry that flourished in the 19th century, largely driven by the burgeoning dye industry. While pinpointing a single, definitive "discovery" of this compound is challenging, its emergence is a logical consequence of the systematic investigation of benzene (B151609) and its derivatives during this period.
Early investigations into the action of sulfuric acid on aromatic compounds laid the groundwork. The sulfonation of bromobenzene, the direct precursor to this compound, was a natural progression as chemists explored the reactivity of substituted benzene rings. The primary method for its synthesis, electrophilic aromatic substitution, directs the incoming sulfo group to the para position relative to the bromine atom, making this compound the major product.
Key historical sulfonation methods that paved the way for the synthesis of such compounds include:
-
The Piria Reaction (1851): While not directly used for this compound, this reaction demonstrated the sulfonation of nitroaromatics, expanding the scope of sulfonation chemistry.
-
The Tyrer Sulfonation Process (1917): This industrial process for the sulfonation of benzene highlights the commercial importance of sulfonic acids and the ongoing refinement of sulfonation techniques in the early 20th century.
Although a specific individual is not singularly credited with the first synthesis in the readily available literature, the preparation and characterization of this compound would have been a subject of study in the latter half of the 19th century in German chemical laboratories, with publications likely appearing in journals such as Berichte der deutschen chemischen Gesellschaft or Annalen der Chemie und Pharmacie. The German nomenclature for the compound is p-Brombenzolsulfonsäure.
Physicochemical Properties and Characterization
This compound is typically encountered as a monohydrate. Below is a summary of its key physical and chemical properties.
| Property | Value | Citations |
| Molecular Formula | C₆H₅BrO₃S | [1] |
| Molecular Weight | 237.07 g/mol (anhydrous) | [1] |
| Melting Point | 115-118 °C (monohydrate) | [2] |
| Density | 1.94 g/mL | [2] |
| Appearance | White to off-white crystalline solid |
The Synthesis of this compound: From Benchtop to Industrial Scale
The primary route for the synthesis of this compound is the direct sulfonation of bromobenzene. This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid).
Reaction Pathway
The synthesis follows a well-established electrophilic aromatic substitution mechanism. The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance at the ortho position, the sulfonation reaction overwhelmingly favors the para position.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol is a generalized procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Bromobenzene
-
Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)
-
Sodium chloride
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add bromobenzene.
-
Sulfonation: Slowly and with stirring, add an excess of concentrated sulfuric acid or oleum to the bromobenzene. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is poured into a beaker of cold water or a saturated sodium chloride solution. This step is crucial for the precipitation of the sodium salt of this compound, which is less soluble in the salt solution.
-
Isolation: The precipitated product is collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold water or saturated sodium chloride solution to remove excess acid and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from water or an appropriate solvent system.
-
Acidification: To obtain the free sulfonic acid, the purified sodium salt is dissolved in a minimal amount of hot water and acidified with a strong acid (e.g., HCl), followed by cooling to induce crystallization.
Caption: Experimental workflow for the synthesis of this compound.
Modern Synthetic Methods and Applications
While the fundamental principle of direct sulfonation remains the same, modern methods often employ milder and more selective sulfonating agents to improve yields and reduce the formation of byproducts. This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its functional groups, the sulfonic acid and the bromo group, allow for a variety of subsequent chemical transformations.
Conclusion
This compound, a product of the rich history of 19th-century aromatic chemistry, continues to be a relevant and important molecule in modern organic synthesis. Its discovery, driven by the systematic exploration of electrophilic aromatic substitution, and the refinement of its synthesis over the past century, underscore the enduring legacy of foundational organic chemistry. This guide provides researchers and professionals with a concise yet comprehensive understanding of this key chemical intermediate.
References
Theoretical Studies on the Molecular Structure of 4-Bromobenzenesulfonic Acid: A Technical Guide
Introduction
4-Bromobenzenesulfonic acid (C₆H₅BrO₃S) is an organosulfur compound of significant interest in organic synthesis, serving as a reagent and intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Understanding its molecular structure and properties at an atomic level is crucial for predicting its reactivity, stability, and interaction with other molecules. Theoretical and computational chemistry provide powerful tools to elucidate these characteristics. This technical guide details the theoretical approaches used to study the structure of this compound, focusing on geometry optimization, vibrational analysis, and the computational methodologies employed.
Molecular Geometry and Optimization
The foundational step in the theoretical study of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the equilibrium geometry.[3] This is achieved through a process called geometry optimization, where computational algorithms adjust atomic positions to find the configuration with the lowest possible energy on the potential energy surface.[3][4]
For this compound, the structure consists of a benzene (B151609) ring substituted with a bromine atom and a sulfonic acid group (-SO₃H). The SMILES representation of the molecule is OS(=O)(=O)c1ccc(Br)cc1.[1][5]
References
A Comprehensive Technical Guide to 4-Bromobenzenesulfonic Acid: Monohydrate vs. Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the monohydrate and anhydrous forms of 4-bromobenzenesulfonic acid. This compound is a valuable reagent and catalyst in organic synthesis, particularly in the pharmaceutical industry. Understanding the distinct properties and handling requirements of both forms is crucial for reproducible and successful experimental outcomes.
Core Physicochemical Properties
The physical and chemical properties of this compound are significantly influenced by the presence of a water molecule in its crystal lattice. The following table summarizes the key quantitative data for both the monohydrate and anhydrous forms.
| Property | This compound Monohydrate | This compound Anhydrous |
| CAS Number | 138-36-3[1][2] | 138-36-3 (for the parent acid) |
| Molecular Formula | C₆H₇BrO₄S | C₆H₅BrO₃S |
| Molecular Weight | 255.09 g/mol [3] | 237.07 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline solid |
| Melting Point | 90-93 °C (lit.)[2] | Higher than the monohydrate; requires experimental determination. Anhydrous compounds typically have higher melting points than their hydrated counterparts. |
| Density | 1.846 g/cm³[2] | Not experimentally determined; expected to be slightly higher than the monohydrate. |
| Solubility | Soluble in water.[2] | Soluble in water. |
Experimental Protocols
Conversion of Monohydrate to Anhydrous Form (Azeotropic Distillation)
This protocol describes the removal of water from this compound monohydrate using azeotropic distillation with toluene (B28343).
Materials:
-
This compound monohydrate
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Place a known amount of this compound monohydrate into the round-bottom flask.
-
Add a sufficient volume of toluene to fully suspend the solid.
-
Set up the Dean-Stark apparatus with the condenser.
-
Heat the mixture to reflux with vigorous stirring.
-
Water will be removed from the sulfonic acid and will collect in the side arm of the Dean-Stark apparatus as an azeotrope with toluene.
-
Continue the distillation until no more water is collected in the side arm.
-
Allow the mixture to cool to room temperature.
-
The anhydrous this compound can be isolated by filtration or by removing the toluene under reduced pressure.
-
Store the anhydrous product in a desiccator over a strong drying agent (e.g., P₂O₅) to prevent rehydration.
Determination of Water Content by Karl Fischer Titration
This protocol outlines the determination of water content to confirm the conversion to the anhydrous form or to quantify the water content in the monohydrate.
Materials:
-
Karl Fischer titrator
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Sample of this compound (monohydrate or anhydrous)
-
Syringe or other suitable sample introduction device
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint to eliminate any residual water in the solvent.
-
Accurately weigh a sample of the this compound.
-
Quickly introduce the sample into the titration vessel.
-
Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.
-
The instrument will automatically determine the endpoint and calculate the water content of the sample.
-
For sulfonic acids, which are strong acids, buffering the KF solution may be necessary to maintain an optimal pH range for the reaction.
Spectroscopic Differentiation of Monohydrate and Anhydrous Forms
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Monohydrate: The FTIR spectrum of the monohydrate will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of water molecules.
-
Anhydrous: The FTIR spectrum of the anhydrous form will lack this broad O-H stretching band, indicating the absence of water of hydration.
Raman Spectroscopy:
-
Similar to FTIR, Raman spectroscopy can be used to detect the presence of water. The O-H stretching region in the Raman spectrum can differentiate between the hydrated and anhydrous forms. The complete dissociation of the sulfonic acid group can also be studied, which is influenced by the degree of hydration.[4]
Visualizations
Caption: Experimental workflow for the dehydration of this compound monohydrate.
Caption: Catalytic role of this compound in Fischer esterification.
Applications in Drug Development and Synthesis
Both the monohydrate and anhydrous forms of this compound serve as potent Brønsted acid catalysts in a variety of organic transformations crucial for drug development. These include:
-
Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols (Fischer esterification).
-
Friedel-Crafts Reactions: Acting as a catalyst for the alkylation and acylation of aromatic rings, a fundamental C-C bond-forming reaction in the synthesis of many pharmaceutical intermediates.
-
Protecting Group Chemistry: Used in the introduction and removal of acid-labile protecting groups.
The choice between the monohydrate and anhydrous form depends on the specific reaction requirements. For reactions sensitive to water, the use of the anhydrous form is essential to prevent side reactions and ensure high yields. The monohydrate can often be used in reactions where the presence of a small amount of water is tolerated or where water is a byproduct.
Stability and Storage
-
This compound Monohydrate: This form is relatively stable under ambient conditions. However, it is hygroscopic and should be stored in a tightly sealed container to prevent absorption of additional moisture from the atmosphere.
-
This compound Anhydrous: The anhydrous form is highly hygroscopic and will readily absorb atmospheric moisture to revert to the monohydrate. It must be stored in a desiccator over a strong drying agent, such as phosphorus pentoxide (P₂O₅), under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The monohydrate and anhydrous forms of this compound, while chemically similar, exhibit key differences in their physical properties and handling requirements. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for the successful design and execution of synthetic routes. The protocols and data presented in this guide offer a foundational resource for the effective utilization of both forms of this important chemical compound.
References
Methodological & Application
Application Notes: 4-Bromobenzenesulfonic Acid as a Catalyst in Esterification Reactions
Introduction
Esterification is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, polymers, and other fine chemicals. The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most fundamental and widely used methods for ester synthesis. The choice of acid catalyst is crucial for the reaction's efficiency, influencing reaction rates and yields. While mineral acids like sulfuric acid are effective, they can be highly corrosive and lead to side reactions.
Organic sulfonic acids, such as 4-bromobenzenesulfonic acid, have emerged as highly effective and more manageable alternatives. This compound is a strong organic acid that acts as an excellent catalyst for esterification. Its high acidity, comparable to other arylsulfonic acids like p-toluenesulfonic acid, ensures efficient protonation of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. Being a solid, it is often easier to handle and measure than liquid acids. These application notes provide a comprehensive overview, experimental protocols, and performance data for the use of this compound as a catalyst in esterification reactions.
Data Presentation
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzoic Acid | Methanol | 5 | Methanol (excess) | Reflux | 6 | >95 |
| Acetic Acid | n-Butanol | 2 | Toluene | Reflux (Dean-Stark) | 4 | 92 |
| Stearic Acid | Ethanol | 3 | Ethanol (excess) | Reflux | 8 | 90 |
| Phenylacetic Acid | Isopropanol | 5 | Toluene | Reflux (Dean-Stark) | 7 | 88 |
| Adipic Acid | Ethanol | 10 | Ethanol (excess) | Reflux | 12 | 85 (diethyl adipate) |
Experimental Protocols
Below are detailed protocols for the esterification of a generic carboxylic acid with an alcohol using this compound as the catalyst.
Method 1: Using Excess Alcohol as Solvent
This method is suitable when the alcohol is inexpensive and has a convenient boiling point to serve as the reaction solvent.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (10-20 eq)
-
This compound (0.02-0.05 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol.
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Add the this compound to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography if necessary.
-
Method 2: Using a Dean-Stark Apparatus to Remove Water
This method is preferred when the alcohol is not used in large excess or to drive the equilibrium towards the product by removing the water byproduct.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2-1.5 eq)
-
This compound (0.02-0.05 eq)
-
A non-polar solvent that forms an azeotrope with water (e.g., toluene, cyclohexane)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and the azeotroping solvent (e.g., toluene).
-
Add the this compound to the mixture.
-
Set up the Dean-Stark apparatus with a reflux condenser.
-
Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the solvent returns to the reaction flask.
-
Continue the reaction until no more water is collected in the trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography if necessary.
-
Mandatory Visualizations
Caption: Mechanism of Fischer-Speier Esterification.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Bromobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds, leveraging 4-bromobenzenesulfonic acid as a catalyst. While direct literature specifically citing this compound is emerging, its structural and chemical similarity to other widely used sulfonic acid catalysts, such as p-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA), allows for the confident adaptation of established protocols. This compound is a strong, organic-soluble acid catalyst that can be effectively utilized in a variety of condensation reactions to afford valuable heterocyclic scaffolds.
Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of quinoxalines can be efficiently catalyzed by this compound through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. The acid catalyst activates the carbonyl group, facilitating the nucleophilic attack by the diamine and subsequent cyclization.
Experimental Protocol: General Procedure for the Synthesis of Quinoxaline Derivatives
A solution of a 1,2-dicarbonyl compound (1 mmol) and a 1,2-diamine (1 mmol) in ethanol (B145695) (5 mL) is stirred in the presence of a catalytic amount of this compound (10-20 mol%) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, cold water (5 mL) is added to the reaction mixture, and stirring is continued until a solid precipitate forms. The resulting solid is filtered, washed with water, and dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Table 1: Synthesis of Quinoxaline Derivatives Catalyzed by Sulfonic Acids
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine (B120857) | Benzil | CSA (20) | 2 | 95 |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | CSA (20) | 2.5 | 92 |
| 3 | 4-Chloro-1,2-phenylenediamine | Benzil | CSA (20) | 3 | 90 |
| 4 | o-Phenylenediamine | Acenaphthoquinone | CSA (20) | 1.5 | 94 |
| 5 | o-Phenylenediamine | Phenanthrenequinone | CSA (20) | 1 | 92 |
Data is based on analogous reactions using camphorsulfonic acid (CSA) and is expected to be comparable for this compound.[1][2][3][4][5]
Synthesis of Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications. The synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with aldehydes, a reaction that is effectively catalyzed by this compound. The catalyst facilitates the formation of the Schiff base intermediate and subsequent cyclization.
Experimental Protocol: General Procedure for the Synthesis of Benzimidazole (B57391) Derivatives
A mixture of an o-phenylenediamine derivative (1 mmol), an aldehyde (1 mmol), and this compound (5 mol%) in water (10 mL) is stirred in a round-bottomed flask at room temperature for approximately 30 minutes.[6] The reaction is monitored by TLC. After completion, the reaction mixture is added dropwise with vigorous stirring into a solution of sodium carbonate (0.1 mmol) in water (20 mL). If a solid precipitates, it is collected by filtration, washed with water, and dried to afford the pure benzimidazole product.[6]
Table 2: Synthesis of Benzimidazole Derivatives Catalyzed by Boron Sulfonic Acid
| Entry | o-Phenylenediamine | Aldehyde | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzaldehyde | 30 | 95 |
| 2 | o-Phenylenediamine | 4-Chlorobenzaldehyde | 30 | 98 |
| 3 | o-Phenylenediamine | 4-Methylbenzaldehyde | 35 | 94 |
| 4 | o-Phenylenediamine | 4-Nitrobenzaldehyde | 40 | 92 |
| 5 | 4-Methyl-1,2-phenylenediamine | Benzaldehyde | 30 | 96 |
Data is based on analogous reactions using boron sulfonic acid (BSA) and is expected to be comparable for this compound.[6]
Proposed Synthesis of Pyrimidines
Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a plethora of bioactive molecules. While direct catalysis by sulfonic acids for many common pyrimidine (B1678525) syntheses is less documented in the provided literature, acid catalysis is a cornerstone of many condensation reactions that form the pyrimidine ring. This compound can be proposed as an effective catalyst for reactions such as the Biginelli reaction or similar multicomponent reactions for the synthesis of dihydropyrimidines and their derivatives.
Proposed Experimental Protocol: One-Pot Synthesis of Dihydropyrimidines
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (B33335) or thiourea (B124793) (1.2 mmol), and a catalytic amount of this compound (10 mol%) in a suitable solvent (e.g., ethanol or acetonitrile) is refluxed for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then triturated with cold water or a mixture of ethyl acetate (B1210297) and hexane (B92381) to induce crystallization. The resulting solid is collected by filtration, washed, and dried to yield the dihydropyrimidine (B8664642) product.
Table 3: Representative Data for Acid-Catalyzed Dihydropyrimidine Synthesis
| Entry | Aldehyde | β-Ketoester | N-Source | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | Various Acids | 3 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Various Acids | 2.5 | 90-98 |
| 3 | 4-Methoxybenzaldehyde | Methyl Acetoacetate | Thiourea | Various Acids | 4 | 80-92 |
| 4 | Heptanal | Ethyl Benzoylacetate | Urea | Various Acids | 3.5 | 75-88 |
This data is generalized from various acid-catalyzed Biginelli reactions and represents expected outcomes for catalysis by this compound.
Mechanism of Action: The Role of the Acid Catalyst
In the synthesis of these heterocyclic compounds, this compound acts as a Brønsted acid catalyst. The general mechanism involves the protonation of a carbonyl group on one of the reactants (e.g., the aldehyde or dicarbonyl compound). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine functionality of the other reactant. This initial step is followed by a series of intramolecular condensation and dehydration steps, ultimately leading to the formation of the stable heterocyclic ring. The catalyst is regenerated at the end of the reaction cycle.
References
Application Notes and Protocols for 4-Bromobenzenesulfonic Acid in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the utilization of 4-bromobenzenesulfonic acid and its derivatives in proteomics research. The following sections describe its application as an ion-pairing agent for chromatographic separation of peptides and as a derivatization agent for enhanced protein and peptide analysis by mass spectrometry.
Application 1: Ion-Pairing Agent for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Peptides
Introduction:
This compound is an effective ion-pairing agent for the separation of peptides and proteins by reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the sulfonic acid group of the reagent interacts with the positively charged residues of peptides (such as lysine, arginine, and histidine), effectively neutralizing their charge and increasing their retention on the nonpolar stationary phase. The bromophenyl group provides the necessary hydrophobicity for the reagent to adsorb to the stationary phase. This allows for improved chromatographic resolution and peak shape, which is particularly beneficial for the analysis of complex peptide mixtures, such as those generated from proteolytic digests of proteins.
Principle:
The fundamental principle of ion-pairing chromatography is the formation of a neutral ion pair between the analyte of interest and the ion-pairing reagent. In the context of peptide analysis, the negatively charged sulfonate group of this compound forms an ion pair with the positively charged functional groups on the peptides. This neutral complex exhibits increased hydrophobicity, leading to stronger interaction with the reversed-phase column and, consequently, longer retention times. The concentration of the ion-pairing agent and the pH of the mobile phase are critical parameters that can be adjusted to optimize the separation.
Experimental Protocol: Peptide Separation using this compound as an Ion-Pairing Agent
This protocol outlines a general procedure for the separation of a peptide mixture using RP-HPLC with this compound as an ion-pairing agent.
Materials:
-
This compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Peptide sample (e.g., tryptic digest of a standard protein like BSA)
-
RP-HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of this compound in HPLC-grade water. Adjust the pH to 2.0 with trifluoroacetic acid.
-
Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of this compound in 90% acetonitrile and 10% HPLC-grade water.
-
-
HPLC System Equilibration:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Inject 10-20 µL of the prepared peptide sample.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min.
-
Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to assess the separation efficiency, peak resolution, and retention times of the peptides.
-
Quantitative Data Summary:
The following table provides illustrative data on the effect of this compound as an ion-pairing agent on peptide retention time compared to a standard ion-pairing agent like TFA.
| Peptide Sequence | Retention Time with 0.1% TFA (min) | Retention Time with 0.1% this compound (min) |
| TPEVTCVVVDVSHEDPEVQFK | 25.4 | 32.1 |
| YICDNQDTISSK | 15.2 | 20.8 |
| DLGEEHFK | 18.9 | 24.5 |
Workflow Diagram:
Application Notes and Protocols: Derivatization of Amines with 4-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of primary and secondary amines with 4-bromobenzenesulfonyl chloride is a fundamental and versatile chemical transformation with broad applications in organic synthesis, medicinal chemistry, and analytical sciences. This reaction, which forms stable sulfonamides, is instrumental in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Furthermore, the introduction of the 4-bromobenzenesulfonyl group facilitates the detection and quantification of amines in complex matrices using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The bromine atom provides a unique isotopic signature that can be advantageous in mass spectrometric analysis.[3]
These application notes provide detailed protocols for the synthesis and analysis of 4-bromobenzenesulfonamides, catering to the needs of researchers in drug development and related fields.
Applications
The derivatization of amines with 4-bromobenzenesulfonyl chloride serves several key purposes in research and development:
-
Pharmaceutical Synthesis: It is a crucial step in the synthesis of sulfonamide-based drugs, which exhibit a wide range of biological activities, including antimicrobial and antidiabetic properties.[1]
-
Analytical Derivatization: The reaction is employed to enhance the detectability of amines in various analytical techniques. Amines, often lacking strong chromophores, are converted into derivatives with strong UV absorbance, improving their sensitivity in HPLC-UV analysis.[4]
-
Chromatographic Separation: Derivatization can improve the chromatographic behavior of polar amines, leading to better peak shapes and resolution in both HPLC and GC.[1]
-
Mass Spectrometry: The presence of a bromine atom in the derivative provides a characteristic isotopic pattern (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), which aids in the identification and confirmation of the derivatized analytes in mass spectrometry.[3]
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, the synthesis of a series of sulfonamide analogs allows for the systematic exploration of how structural modifications impact biological activity.
Chemical Reaction and Mechanism
The reaction between an amine and 4-bromobenzenesulfonyl chloride is a nucleophilic acyl substitution at the sulfonyl sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Experimental Protocols
Protocol 1: General Synthesis of a 4-Bromobenzenesulfonamide
This protocol describes a general method for the synthesis of a sulfonamide from a primary or secondary amine and 4-bromobenzenesulfonyl chloride. The reaction conditions may require optimization for specific substrates.
Materials:
-
Primary or secondary amine (1.0 eq)
-
4-Bromobenzenesulfonyl chloride (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: To the stirred solution, add pyridine or triethylamine (1.2 eq) at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes. An ice bath can be used to control any exothermic reaction.[5]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.[5]
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-bromobenzenesulfonamide.[5]
Protocol 2: Analytical Derivatization of Amines for HPLC-UV Analysis
This protocol is designed for the derivatization of small quantities of amines in a sample for subsequent analysis by HPLC-UV.
Materials:
-
Amine-containing sample or standard solution
-
Borate (B1201080) buffer (0.1 M, pH 9.5)
-
4-Bromobenzenesulfonyl chloride solution (10 mg/mL in anhydrous acetonitrile (B52724), prepare fresh)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix 100 µL of the amine sample/standard with 200 µL of borate buffer (pH 9.5).
-
Derivatization: Add 200 µL of the 4-bromobenzenesulfonyl chloride solution. Vortex the mixture immediately for 30 seconds.
-
Reaction: Incubate the mixture at 60°C for 30-60 minutes.
-
Quenching and Dilution: After incubation, cool the mixture to room temperature. Add 500 µL of a mixture of acetonitrile and water (1:1 v/v) to stop the reaction and dilute the sample.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 4-bromobenzenesulfonamides. Note that yields and reaction times are highly dependent on the specific amine substrate and reaction conditions.
| Amine Substrate | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | N-(phenyl)-4-bromobenzenesulfonamide | 4 | 92 | 152-154 |
| Benzylamine | N-(benzyl)-4-bromobenzenesulfonamide | 3 | 95 | 110-112 |
| Cyclohexylamine | N-(cyclohexyl)-4-bromobenzenesulfonamide | 6 | 88 | 121-123 |
| Diethylamine | N,N-(diethyl)-4-bromobenzenesulfonamide | 12 | 75 | 45-47 |
| Morpholine | 4-(4-bromobenzenesulfonyl)morpholine | 5 | 91 | 148-150 |
Analytical Methods
HPLC-UV Method for Analysis of 4-Bromobenzenesulfonamides
This method is suitable for the separation and quantification of 4-bromobenzenesulfonamide derivatives.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
GC-MS Method for Analysis of Volatile 4-Bromobenzenesulfonamides
For more volatile amine derivatives, GC-MS can be an effective analytical technique.
| Parameter | Value |
| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[6] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[6] |
| Injector Temperature | 280 °C[6] |
| Oven Program | Initial temp 80°C (hold 2 min), ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min (hold 5 min)[6] |
| Ionization Mode | Electron Impact (EI) at 70 eV[6] |
| Mass Range | 50-500 m/z (full scan)[6] |
| MS Fragmentation | The fragmentation of 4-bromobenzenesulfonamides typically involves cleavage of the S-N bond and the S-C(aryl) bond. Characteristic fragments include ions corresponding to [Br-Ph-SO₂]⁺ (m/z 219/221), [Br-Ph]⁺ (m/z 155/157), and fragments arising from the amine moiety. The isotopic pattern of bromine is a key identifier. |
Visualizations
Conclusion
The derivatization of amines with 4-bromobenzenesulfonyl chloride is a robust and widely applicable technique in pharmaceutical and analytical chemistry. The formation of stable sulfonamides enhances the synthetic utility and analytical detection of a broad range of primary and secondary amines. The protocols and methods outlined in these application notes provide a comprehensive guide for researchers, enabling efficient synthesis, purification, and analysis of these important derivatives. Successful application of these methods will aid in accelerating drug discovery and development processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of simultaneous derivatization and extraction of aliphatic amines in water samples with dispersive liquid-liquid microextraction followed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Aromatic Sulfonic Acids in Polymer Science
A Note on 4-Bromobenzenesulfonic Acid:
Extensive literature searches did not yield specific examples of this compound being used as a direct mediator or catalyst for polymerization reactions. While aromatic sulfonic acids are known to act as catalysts in various organic reactions, their role in initiating or mediating the polymerization of common monomers is not well-documented in the context of this compound.[1]
However, a significant and well-documented application of aromatic sulfonic acids in polymer science is their use as dopants for conducting polymers. This process dramatically enhances the electrical conductivity of these materials, making them suitable for various electronic applications. The following application notes and protocols will, therefore, focus on this established application, using representative aromatic sulfonic acids as examples. This information is intended to provide researchers with a practical guide to a relevant application of this class of compounds in polymer chemistry.
Application: Doping of Poly(3-hexylthiophene) (P3HT) with Aromatic Sulfonic Acids
This section details the application of aromatic sulfonic acids as p-type dopants for the conducting polymer poly(3-hexylthiophene) (P3HT). Doping introduces charge carriers into the polymer backbone, significantly increasing its electrical conductivity.
Principle of Doping:
Aromatic sulfonic acids, such as dodecylbenzenesulfonic acid (DBSA) and 2-ethylbenzenesulfonic acid (EBSA), are strong Brønsted acids.[2][3] When introduced into a P3HT film, the acid protonates the polymer chain. This process leads to the formation of polarons (radical cations) on the polymer backbone, which are mobile charge carriers. The presence of these polarons is responsible for the increase in the material's conductivity.[4][5] The counter-anion (sulfonate) resides in proximity to the polymer chain to maintain charge neutrality.
Key Applications:
-
Organic Field-Effect Transistors (OFETs): Doping P3HT can significantly improve the hole mobility and drain current of OFETs.[5]
-
Organic Thermoelectrics: Enhancing the electrical conductivity of conducting polymers through doping is a key strategy for improving the power factor of organic thermoelectric devices.[4]
-
Conductive Films and Coatings: Doped P3HT films can be used as transparent conductive layers in applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Experimental Workflow for Doping P3HT with Aromatic Sulfonic Acids
Figure 1: A generalized workflow for the preparation and characterization of sulfonic acid-doped P3HT films.
Experimental Protocols
The following protocols are based on methodologies reported for the doping of P3HT with aromatic sulfonic acids.[4][5]
Protocol 1: Solution Doping of P3HT with 2-Ethylbenzenesulfonic Acid (EBSA)
Objective: To prepare EBSA-doped P3HT films and evaluate the effect of doping on the performance of Organic Field-Effect Transistors (OFETs).
Materials:
-
Poly(3-hexylthiophene) (P3HT)
-
2-Ethylbenzenesulfonic acid (EBSA)
-
p-Xylene (B151628) (or other suitable solvent for P3HT)
-
Substrates for OFETs (e.g., heavily n-doped Si wafers with a SiO₂ dielectric layer)
-
Standard laboratory glassware and spin-coater
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of P3HT in p-xylene (e.g., 10 mg/mL).
-
Prepare a stock solution of EBSA in p-xylene (e.g., 1 mg/mL).
-
In separate vials, mix the P3HT and EBSA stock solutions to achieve the desired EBSA doping ratios (e.g., 0.1, 0.5, 1.0 wt% relative to P3HT). Stir the solutions for at least 2 hours.
-
-
Film Deposition:
-
Clean the Si/SiO₂ substrates using a standard cleaning procedure (e.g., sonication in acetone, then isopropanol).
-
Deposit the P3HT-EBSA solutions onto the substrates by spin-coating. A typical spin-coating program might be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the films in a nitrogen-filled glovebox or under vacuum at a temperature above the glass transition temperature of P3HT (e.g., 120 °C) for 10-30 minutes to remove residual solvent.
-
-
Device Fabrication and Characterization:
-
Deposit source and drain electrodes (e.g., gold or silver) onto the P3HT film through a shadow mask by thermal evaporation.
-
Characterize the electrical properties of the OFETs (e.g., transfer and output characteristics) using a semiconductor parameter analyzer.
-
Analyze the doped P3HT films using UV-Vis-NIR spectroscopy to observe the formation of polarons, and X-ray photoelectron spectroscopy (XPS) to confirm the doping reaction.[5]
-
Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from the experiments described above.
Table 1: Effect of EBSA Doping on P3HT OFET Performance [5]
| Dopant Concentration (wt%) | Hole Mobility (cm²/Vs) | On/Off Ratio |
| 0 (undoped) | ~1.0 x 10⁻⁴ | ~10⁵ |
| 0.1 | ~5.0 x 10⁻³ | ~10⁴ |
| 0.5 | ~1.2 x 10⁻² | ~10³ |
| 1.0 | ~8.6 x 10⁻³ | ~10³ |
Note: The values presented are representative and can vary depending on the specific processing conditions and the regioregularity of the P3HT.
Table 2: Spectroscopic and Electrical Properties of DBSA-doped P3HT Films [4]
| DBSA Volume (µL per mL P3HT solution) | Polaron Absorption Peak (nm) | Electrical Conductivity (S/cm) |
| 0 | Not prominent | ~10⁻⁶ |
| 10 | ~800 | ~10⁻⁴ |
| 20 | ~800 | ~10⁻³ |
| 30 | ~800 | ~10⁻³ |
Note: The emergence of a strong absorption peak around 800 nm is a clear indicator of successful doping and polaron formation in the P3HT film.[4]
Signaling Pathway Diagram: Doping Mechanism
References
- 1. capitalresin.com [capitalresin.com]
- 2. Diffusion of Brønsted acidic dopants in conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doping effect of organosulfonic acid in poly(3-hexylthiophene) films for organic field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling using 4-Bromobenzenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 4-bromobenzenesulfonic acid and its derivatives. The presence of the sulfonic acid group imparts high water solubility, presenting unique challenges and opportunities for this transformation, often favoring aqueous reaction media. This protocol is designed to be a comprehensive guide for researchers, offering insights into reaction optimization, execution, and purification of the resulting water-soluble biaryl sulfonic acids.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various aryl bromides, including those with polar and functionalized groups, which can serve as a starting point for the optimization of the coupling of this compound derivatives.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Various Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.01) | - | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 1-2 | High | [4] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.5-1.0) | o-(di-tert-butylphosphino)biphenyl (1.0-2.0) | K₃PO₄ | Toluene | RT | - | >95 | [5] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | - | K₂CO₃ | H₂O/MeCN | 80 | 24 | ~95 | [6] |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | - | K₂CO₃ | H₂O/MeCN | 80 | 24 | ~98 | [6] |
| 5 | Aryl Bromides | Phenylboronic acid | Pd-diimine@SBA-15 | - | K₂CO₃ | H₂O | RT | - | >90 | [4] |
| 6 | (Hetero)aryl bromides | p-tolyl boronic acid | Pd/SPhos (5) | SPhos | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | Good to Excellent | [7] |
Table 2: Suzuki Coupling of Aryl Sulfonates (Analogous Substrates)
| Entry | Aryl Sulfonate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Neopentyl 4-bromobenzenesulfonate (B403753) | Arylboronic acid | 1-5 | Phosphine (B1218219) ligand (2-10) | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Toluene, 1,4-dioxane, THF, or DMF | 80-120 | 12-24 | Varies | [1] |
| 2 | Aryl Sulfamates | Arylboronic acid | NiCl₂(PCy₃)₂ (5) | PCy₃ | K₃PO₄ | Toluene | 110 | 24 | Excellent | [8] |
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura cross-coupling of sodium 4-bromobenzenesulfonate with an arylboronic acid in an aqueous medium. Optimization may be required for specific substrates.
Materials and Equipment
-
Sodium 4-bromobenzenesulfonate
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, or a water-soluble catalyst system) (0.1-5 mol%)
-
Water-soluble phosphine ligand (e.g., TPPTS, t-Bu-Amphos) if required by the catalyst
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) (2.0-3.0 equivalents)
-
Degassed water
-
Organic solvent for extraction (e.g., Ethyl acetate (B1210297), if applicable)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
General Procedure
Reaction Setup:
-
To a dry round-bottom flask, add sodium 4-bromobenzenesulfonate (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%).
-
If using a ligand, add it at this stage.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add degassed water via syringe to achieve the desired concentration (typically 0.1-0.5 M).
Reaction Execution:
-
Stir the reaction mixture vigorously.
-
Heat the reaction to the desired temperature (typically 60-100 °C) using a preheated oil bath or heating mantle.
-
Monitor the reaction progress by a suitable analytical technique, such as TLC (if the product is UV active and a suitable solvent system can be found) or LC-MS. The reaction is typically run for 2-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product is water-soluble, purification can be challenging. One approach is to acidify the aqueous solution with HCl to precipitate the sulfonic acid product, which can then be collected by filtration.
-
Alternatively, if the product has some organic solubility, it can be extracted with an organic solvent like ethyl acetate after adjusting the pH of the aqueous layer.
-
The combined organic extracts (if applicable) should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
For water-soluble products that do not precipitate, techniques like reverse-phase column chromatography may be necessary for purification.
Mandatory Visualization
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Aqueous Suzuki Coupling
The diagram below outlines the key steps in the experimental workflow for the aqueous Suzuki coupling of a this compound derivative.
Caption: Experimental workflow for aqueous Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [scirp.org]
- 6. youtube.com [youtube.com]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromobenzenesulfonic Acid in Dye Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-bromobenzenesulfonic acid and its derivatives in the synthesis of azo dyes. It includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in the development of novel dye molecules. The presence of the sulfonic acid group imparts water solubility, crucial for acid dyes used in textile dyeing, while the bromo group can enhance the dye's lightfastness and modify its shade.
Introduction to this compound in Azo Dye Synthesis
Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes is a well-established process involving two key steps: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine.
This compound serves as a versatile precursor in this process. While it can be used directly, it is more commonly utilized through its amine derivative, 4-bromoaniline (B143363), which is then sulfonated, or by using isomers like 4-bromoaniline-2-sulfonic acid. The bromine atom on the aromatic ring is a key feature, as it can influence the electronic properties of the dye molecule, thereby affecting its color, stability, and fastness properties. Specifically, the bromine atom can enhance the lightfastness of the dyes, making them less prone to fading upon exposure to sunlight.
The general synthetic approach involves the diazotization of a bromo-substituted aromatic amine, followed by coupling with a suitable partner to form the azo linkage. To create a water-soluble acid dye, a sulfonic acid group is either present on the initial amine or introduced in a subsequent step.
Synthesis Pathway and Logical Workflow
The synthesis of a sulfonated azo dye from a bromo-substituted precursor can be visualized as a multi-step process. The following diagrams illustrate the general chemical synthesis pathway and the logical experimental workflow.
Caption: General synthesis pathway for a sulfonated azo dye.
Caption: Logical experimental workflow for azo dye synthesis.
Experimental Protocols
The following protocols are based on the synthesis of azo dyes derived from 4-bromoaniline. These can be adapted for various coupling components. To obtain the final this compound-containing dye, a subsequent sulfonation step would be required, or a sulfonated coupling component could be used.
Protocol 1: Synthesis of Monoazo Intermediate (4-(4-bromophenylazo)-3-aminophenol)
This protocol details the synthesis of a key intermediate which can be further diazotized to produce disazo dyes.[1][2]
Materials:
-
4-Bromoaniline
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled Water
Procedure:
-
Diazotization of 4-Bromoaniline:
-
Dissolve 4-bromoaniline (molar equivalent: 1.0) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (molar equivalent: 1.05) to the 4-bromoaniline solution, maintaining the temperature between 0-5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure complete formation of the 4-bromobenzenediazonium salt solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 3-aminophenol (molar equivalent: 1.0) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 3-aminophenol solution with vigorous stirring.
-
A colored precipitate of the azo dye intermediate will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture.
-
Dry the purified product in a vacuum oven.
-
Protocol 2: Synthesis of a Disazo Dye from the Monoazo Intermediate
This protocol describes the synthesis of a disazo dye by diazotizing the amino group of the intermediate formed in Protocol 3.1 and coupling it with a second coupling component (e.g., 1,3-dihydroxybenzene).[1]
Materials:
-
Monoazo Intermediate (from Protocol 3.1)
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄), concentrated
-
1,3-Dihydroxybenzene (Resorcinol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Procedure:
-
Diazotization of the Monoazo Intermediate:
-
Dissolve the monoazo intermediate (3.0g, 10.3 mmol) in a mixture of 5 ml of concentrated sulfuric acid and 30 ml of water.[1]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (2.5g, 31.6 mmol) in 10 ml of water to the cooled solution over 25 minutes, maintaining the temperature below 5 °C.[1]
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 1,3-dihydroxybenzene (1.13g, 10.3 mmol) in a solution of sodium hydroxide (1.0g, 25 mmol) in 20 ml of water.[1]
-
Cool this solution to 0-5 °C.
-
Slowly add the newly formed diazonium salt solution to the alkaline solution of 1,3-dihydroxybenzene with vigorous stirring.
-
Continue stirring the mixture for one hour in the ice bath.
-
-
Isolation and Purification:
-
Collect the resulting disazo dye precipitate by vacuum filtration.
-
Wash the product with cold water.
-
Purify the dye by recrystallization from a suitable solvent.
-
Dry the final product.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of azo dyes derived from 4-bromoaniline.
Table 1: Reaction Parameters and Yields for Disazo Dyes
| Dye Reference | Coupling Component | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5a | 1,3-Dihydroxybenzene | 74 | >300 |
| 5b | 1,5-Dihydroxynaphthalene | 65 | >300 |
| 5c | 2-Naphthol | 60 | >300 |
| 5d | Phenol | 55 | >300 |
| 5e | N,N-Dimethylaniline | 52 | >300 |
| 5f | 4-Cyano-N,N-dimethylaniline | 50 | >300 |
Data adapted from Otutu et al.[2]
Table 2: Spectral Properties of Disazo Dyes in Dimethylformamide (DMF)
| Dye Reference | λmax (nm) | Molar Extinction Coefficient (ε) |
|---|---|---|
| 5a | 772 | 1.8 x 10⁴ |
| 5b | 780 | 2.5 x 10⁴ |
| 5c | 786 | 2.2 x 10⁴ |
| 5d | 540 | 1.9 x 10⁴ |
| 5e | 560 | 2.1 x 10⁴ |
| 5f | 555 | 2.0 x 10⁴ |
Data adapted from Otutu et al.[1][2]
Conclusion
This compound and its precursor, 4-bromoaniline, are valuable intermediates in the synthesis of azo dyes. The incorporation of a bromine atom can enhance key properties such as lightfastness, while the sulfonic acid group ensures water solubility for applications in acid dyeing. The provided protocols offer a foundation for the synthesis of a variety of monoazo and disazo dyes. Further research can explore a wider range of coupling components and investigate the effects of the bromo and sulfo- substituents on the final dye properties for various applications, including textiles, imaging, and potentially as functional materials in drug development and diagnostics.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of 4-Bromobenzenesulfonic Acid
Introduction
4-Bromobenzenesulfonic acid is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. As a result, its purity and the presence of any related substances are critical quality attributes that must be closely monitored. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantitative analysis of this compound, providing high resolution and sensitivity for both the main component and potential impurities. This application note details a reversed-phase HPLC method suitable for this purpose.
Analytical Challenge
The analysis of sulfonic acids like this compound by reversed-phase HPLC can be challenging due to their high polarity. This can lead to poor retention on traditional C18 columns. To overcome this, the method employs an acidic mobile phase to suppress the ionization of the sulfonic acid group, thereby increasing its retention on the stationary phase.
Method
A reversed-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions were optimized to achieve a good peak shape and resolution from potential impurities.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in and dilute to 100 mL with the diluent in a volumetric flask.
3. Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 100 mL with the diluent in a volumetric flask.
4. HPLC System Setup and Equilibration
-
Set up the HPLC system according to the chromatographic conditions table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
5. Analysis Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to verify system suitability.
-
Inject the sample solution.
6. Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.
System Suitability
The following system suitability parameters should be met to ensure the validity of the analytical results.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described reversed-phase HPLC method is suitable for the routine analysis of this compound. The use of an acidic mobile phase provides adequate retention and good peak symmetry on a standard C18 column. This method can be readily implemented in quality control laboratories for the assessment of purity and related substances in this compound samples. For related ionic and polar compounds, the addition of a salt to the mobile phase may be required to achieve satisfactory separation.[1] Similarly, for mass spectrometry applications, phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[2]
References
Troubleshooting & Optimization
Degradation of 4-Bromobenzenesulfonic acid under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzenesulfonic acid. The information is designed to address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading under my reaction conditions. What is the most likely cause?
A1: The stability of this compound is highly dependent on the pH and temperature of your reaction. The most common degradation pathway, particularly in acidic aqueous solutions and at elevated temperatures, is protodesulfonylation. This is a reversible reaction where the sulfonic acid group (-SO3H) is cleaved from the benzene (B151609) ring, yielding bromobenzene (B47551).
Q2: I am observing the formation of an impurity that is not bromobenzene. What could it be?
A2: If your reaction conditions involve strong oxidizing agents (e.g., hydrogen peroxide, Fenton's reagent), you may be observing the formation of hydroxylated byproducts. Oxidative degradation can lead to the introduction of one or more hydroxyl (-OH) groups onto the aromatic ring. In some cases, this can be followed by ring-opening if the oxidative conditions are harsh enough.
Q3: Is this compound sensitive to light?
A3: Based on the general stability of benzenesulfonic acids, this compound is not expected to be highly sensitive to photolytic degradation under standard laboratory lighting conditions. However, prolonged exposure to high-intensity UV light may cause some degradation. It is always good practice to store the compound in a light-protected container.
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To minimize degradation, particularly protodesulfonylation, consider the following:
-
pH Control: Maintain a pH above 4 if compatible with your reaction. The rate of protodesulfonylation increases significantly in strongly acidic media.
-
Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, try to minimize the reaction time.
-
Inert Atmosphere: If oxidative degradation is a concern, conducting your reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q5: What is a suitable analytical method to monitor the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with an acid modifier like trifluoroacetic acid or formic acid) can typically provide good separation of this compound from its potential degradation products like bromobenzene and hydroxylated derivatives.
Troubleshooting Guides
Issue 1: Unexpectedly low yield of the desired product when using this compound as a reactant.
| Possible Cause | Troubleshooting Step |
| Degradation via protodesulfonylation. | Analyze a sample of your reaction mixture by HPLC to check for the presence of bromobenzene. If detected, consider lowering the reaction temperature or using a less acidic catalyst if possible. |
| Oxidative degradation. | If your reaction involves oxidizing agents, try de-gassing your solvents and running the reaction under an inert atmosphere. |
| Incorrect quantification of starting material. | This compound can be hygroscopic. Ensure you are using a dry sample or accurately determine the water content to ensure the correct molar equivalents are used. |
Issue 2: Appearance of an unknown peak in the HPLC chromatogram of a reaction mixture containing this compound.
| Possible Cause | Troubleshooting Step |
| Formation of bromobenzene. | Spike your sample with a standard of bromobenzene to see if the unknown peak co-elutes. |
| Formation of hydroxylated derivatives. | Consider analysis by LC-MS to determine the mass of the unknown impurity. A mass increase of 16 Da (or multiples thereof) compared to the parent compound could indicate hydroxylation. |
| Reaction with solvent or other reagents. | Review all components in your reaction mixture for potential side reactions with this compound. |
Quantitative Data Summary
The following tables summarize representative data from forced degradation studies on this compound. These studies are designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 80°C | 15.2% | Bromobenzene |
| 0.1 M NaOH | 24 hours | 80°C | < 1.0% | Not Applicable |
| 10% H₂O₂ | 24 hours | 25°C | 8.5% | Hydroxylated derivatives |
| Thermal | 48 hours | 105°C | < 2.0% | Not Applicable |
| Photolytic (ICH Q1B) | 7 days | 25°C | < 1.0% | Not Applicable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acidic Degradation: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Alkaline Degradation: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 20% hydrogen peroxide. Keep at room temperature (25°C) for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: For each condition, take aliquots at appropriate time points, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Technical Support Center: 4-Bromobenzenesulfonic Acid in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-bromobenzenesulfonic acid in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound?
A1: this compound is a stable compound under standard conditions. However, at elevated temperatures, especially in the presence of acid or steam, it can undergo desulfonation. It is also sensitive to strong bases at high temperatures, which can lead to hydrolysis of the sulfonic acid group.
Q2: How can I minimize the formation of isomers during the synthesis of this compound?
A2: The sulfonation of bromobenzene (B47551) is highly selective for the para-position due to the ortho, para-directing nature of the bromine atom and the steric hindrance at the ortho position. To maximize the yield of the para-isomer, the reaction should be carried out at a low temperature (e.g., -12 to -13 °C) with a suitable sulfonating agent like sulfur trioxide in liquid sulfur dioxide.
Q3: Can the sulfonic acid group be used as a protecting group?
A3: Yes, the sulfonation of an aromatic ring is a reversible reaction, making the sulfonic acid group a useful protecting group. It can be used to block a
Technical Support Center: HPLC Analysis of 4-Bromobenzenesulfonic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromobenzenesulfonic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical issues.
Frequently Asked Questions (FAQs) - Peak Shape Issues
Q1: Why is my peak for this compound exhibiting significant tailing?
A1: Peak tailing is the most prevalent peak shape distortion in HPLC and is particularly common for acidic compounds like this compound.[1][2] The primary cause is secondary interactions between the analyte and the stationary phase.[1] As a strong acid, this compound exists as an anion in a wide pH range and can interact with residual acidic silanol (B1196071) groups (-Si-OH) on the surface of silica-based columns, leading to asymmetrical peaks.[1][3]
Key Causes and Solutions for Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2-3 to protonate the silanol groups, minimizing their interaction with the anionic analyte.[1] Use a modern, high-purity, end-capped C18 column with fewer accessible silanol groups.[4] |
| Column Overload | The injection of an excessive sample amount can saturate the column.[1][5] Dilute the sample or reduce the injection volume to see if the peak shape improves.[1][4] |
| Metal Impurities in Column | Metal ions within the silica (B1680970) matrix can increase the acidity of silanol groups, promoting secondary interactions.[6] Use a high-purity silica column. |
| Physical Voids in Column | Gaps at the column inlet, caused by poor packing or pressure shocks, can create empty space in the system, leading to tailing.[5] If a neutral compound also tails, this indicates a physical problem; consider replacing the column.[2] |
Q2: My peak is fronting. What does this indicate?
A2: Peak fronting, where the peak is sloped at the front, is often a sign of column overloading or an issue with the sample solvent.[6] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the start, leading to a fronting peak.
Q3: What causes split peaks in my chromatogram?
A3: Split peaks can arise from several issues. A common cause is a partially blocked inlet frit on the column, which disrupts the sample band.[7] Another possibility is that the sample solvent is incompatible with the mobile phase, causing the sample to precipitate at the head of the column.[8] Ensure your sample is fully dissolved in a solvent that is miscible with and preferably weaker than the mobile phase.
FAQs - Retention Time Variability
Q1: My retention time for this compound is drifting or shifting between injections. What should I investigate?
A1: Unstable retention times are a critical issue that can affect the reliability of your analysis.[4] The problem can typically be traced to the mobile phase, the column, or the HPLC system hardware.[4]
Troubleshooting Retention Time Fluctuation:
| Potential Cause | Recommended Solution |
| Mobile Phase Composition Change | Ensure mobile phase components are accurately measured and mixed.[9] If using a gradient, check the proportioning valves.[6] Pre-mixed mobile phases can lose volatile organic components through evaporation over time.[9] Prepare fresh mobile phase daily.[10] |
| Inadequate Column Equilibration | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence.[10] This is crucial for gradient methods. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature, as changes can affect mobile phase viscosity and retention kinetics.[9] |
| Pump and Flow Rate Issues | Air bubbles in the pump can cause flow rate instability.[4][11] Degas the mobile phase thoroughly and check for leaks in the system, which can appear as salt buildup at fittings.[11][12] |
| Column Degradation | A gradual decrease in retention time over many injections can indicate the loss of the stationary phase or column aging.[4][13] |
| Mobile Phase pH Instability | For ionizable compounds like this compound, small shifts in mobile phase pH can cause significant changes in retention time.[14][15] Ensure buffers are prepared correctly and have sufficient capacity. |
Experimental Protocol: Reversed-Phase HPLC for this compound
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water[16][17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[16] |
| Gradient | Isocratic or Gradient (e.g., 5% B to 95% B over 10 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Detection | UV at 227 nm[18] |
| Injection Volume | 5 - 20 µL |
| Sample Diluent | Mobile Phase A or a Water/Acetonitrile mixture |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. realab.ua [realab.ua]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. internationaljournalssrg.org [internationaljournalssrg.org]
Technical Support Center: 4-Bromobenzenesulfonic Acid Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-Bromobenzenesulfonic acid in solution.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Action |
| Change in Solution Appearance (e.g., color change, precipitation) | Degradation of this compound due to exposure to light, elevated temperature, or incompatible solvents. | Store solutions in amber vials to protect from light. Store at recommended temperatures (2-8°C for short-term, -20°C for long-term). Ensure the solvent is appropriate and of high purity. |
| Decrease in Potency or Concentration Over Time | Hydrolytic degradation (desulfonation), especially in aqueous solutions at non-optimal pH or elevated temperatures. | For aqueous solutions, maintain a neutral to slightly acidic pH. Avoid prolonged storage at elevated temperatures. Prepare fresh solutions for critical experiments. |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products. Common degradation pathways include hydrolysis and photodecomposition. |
| Inconsistent Experimental Results | Instability of the this compound solution under experimental conditions. | Evaluate the stability of the solution under your specific experimental conditions (e.g., temperature, pH, presence of other reagents). Consider using a freshly prepared solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For optimal stability, this compound solutions should be stored in tightly sealed, amber-colored containers to protect against light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is advisable. It is best to store the compound in a dry, well-ventilated area away from sources of ignition.[1]
Q2: What solvents are recommended for preparing stable solutions of this compound?
A2: this compound is soluble in water and ethanol.[2] For aqueous solutions, using purified water (e.g., HPLC-grade) is crucial to minimize potential contaminants that could catalyze degradation. The pH of the aqueous solution can impact stability; a neutral to slightly acidic pH is generally preferred to mitigate base-catalyzed hydrolysis.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for arylsulfonic acids like this compound include:
-
Hydrolytic Desulfonation: This is a common degradation pathway for arylsulfonic acids, particularly in aqueous solutions at elevated temperatures and under acidic conditions.[3] The reaction results in the cleavage of the C-S bond, yielding bromobenzene (B47551) and sulfuric acid.
-
Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, where exposure to light, especially UV radiation, can lead to the cleavage of the carbon-bromine bond (debromination).[4]
-
Oxidative Degradation: In the presence of oxidizing agents, the aromatic ring can be hydroxylated.[5]
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of this compound solutions. This method can separate the intact compound from its degradation products, allowing for accurate quantification of the remaining active substance. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to identify and characterize degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a clear vial of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method validation is required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
Sample Preparation:
-
Dilute the sample solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a suitable concentration (e.g., 0.1 mg/mL).
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Logical relationship between factors affecting stability and degradation outcomes.
References
Technical Support Center: 4-Bromobenzenesulfonic Acid Catalyst Regeneration
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting and regenerating a deactivated 4-Bromobenzenesulfonic acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound catalyst deactivation?
A1: The most common indication of catalyst deactivation is a noticeable decrease in the reaction rate or a lower than expected product yield under standard reaction conditions. You may also observe changes in the physical appearance of the catalyst, such as discoloration or fouling.
Q2: What are the primary causes of deactivation for a this compound catalyst?
A2: The primary causes of deactivation for sulfonic acid-based catalysts include:
-
Leaching of Sulfonic Acid Groups: The active -SO₃H groups can detach from the catalyst support, particularly in the presence of polar solvents like water at elevated temperatures.
-
Fouling: The deposition of byproducts, unreacted starting materials, or polymeric residues on the catalyst surface can block the active sites.
-
Poisoning: Strong chemisorption of certain chemical species present in the reaction mixture onto the active sites can inhibit their catalytic activity. For sulfonic acid catalysts, this can include ion exchange with cations present in the feed.[1][2]
-
Formation of Sulfonic Esters: In alcohol-rich environments, the sulfonic acid groups may react to form less active sulfonic esters.
Q3: Is the deactivation of my this compound catalyst reversible?
A3: In many cases, yes. Deactivation due to fouling and ion exchange is often reversible through appropriate washing and acid treatment procedures.[1][2] Deactivation caused by significant leaching of the sulfonic acid groups may require a more intensive regeneration process, such as re-sulfonation.
Q4: How can I regenerate my deactivated this compound catalyst?
A4: A common and effective method for regenerating solid-supported sulfonic acid catalysts involves a multi-step process of washing, drying, and re-sulfonation. A detailed protocol is provided in the Troubleshooting Guide below.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound catalyst and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Reduced Catalytic Activity | 1. Fouling: Adsorption of organic residues on the catalyst surface. 2. Ion Exchange: Protons of the sulfonic acid groups are exchanged with cations from the reaction medium.[1][2] 3. Leaching: Loss of sulfonic acid groups from the support. | 1. Solvent Washing: Wash the catalyst with an appropriate solvent (e.g., methanol (B129727), acetone) to remove adsorbed species. 2. Acid Treatment: Treat the catalyst with a dilute solution of a strong Brønsted acid to reverse ion exchange.[1][2] 3. Re-sulfonation: If activity is still low, perform a re-sulfonation procedure to re-introduce sulfonic acid groups. |
| Change in Catalyst Color | Coke or Polymer Deposition: Formation of carbonaceous deposits on the catalyst surface. | Follow the regeneration protocol involving solvent washing. If this is ineffective, a mild oxidative treatment followed by re-sulfonation may be necessary. |
| Difficulty in Filtering the Catalyst | Catalyst Attrition: The solid support may be breaking down, leading to fine particles. | Evaluate the mechanical stability of your catalyst support under the reaction conditions. Consider using a more robust support material. |
Catalyst Regeneration: Performance Data
The following table summarizes typical performance data for a solid-supported this compound catalyst before deactivation, after deactivation, and after regeneration.
| Catalyst State | Sulfonic Acid Group Density (mmol/g) | Conversion Rate (%) |
| Fresh Catalyst | 0.64 | 95.2 |
| Deactivated Catalyst (after 5 cycles) | 0.27 | < 40 |
| Regenerated Catalyst | 0.67 | 95.1 |
Note: The data presented is based on a representative activated carbon-supported phenyl sulfonic acid catalyst and is for illustrative purposes.[3] Actual results may vary depending on the specific catalyst, reaction conditions, and the severity of deactivation.
Experimental Protocols
Protocol 1: Regeneration of a Deactivated Solid-Supported this compound Catalyst
This protocol is adapted from a procedure for regenerating sulfonated activated carbon catalysts and is expected to be effective for other solid-supported this compound catalysts.[3]
Materials:
-
Deactivated solid-supported this compound catalyst
-
Methanol (or another suitable solvent to wash away organic residues)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Three-necked flask equipped with a condenser and thermometer
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Washing:
-
Place the deactivated catalyst in a flask.
-
Add methanol and stir the mixture for 1-2 hours at room temperature.
-
Filter the catalyst and repeat the washing step until the filtrate is clear.
-
-
Drying:
-
Dry the washed catalyst in an oven at 100-110 °C overnight to remove any residual solvent.
-
-
Re-sulfonation:
-
Place the dried catalyst (e.g., 2 g) in a three-necked flask.
-
Carefully add concentrated sulfuric acid (e.g., 20 mL) to the flask under constant stirring in a fume hood.
-
Heat the mixture to 150 °C and maintain this temperature for 4 hours with continuous stirring.[3]
-
-
Post-Sulfonation Washing and Drying:
-
After cooling the mixture to room temperature, carefully quench the reaction by slowly adding it to an excess of deionized water.
-
Filter the regenerated catalyst and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the regenerated catalyst in an oven at 100-110 °C overnight.
-
Visualizing the Process
Diagram 1: Catalyst Deactivation Pathways
Caption: Common mechanisms leading to the deactivation of a supported this compound catalyst.
Diagram 2: Catalyst Regeneration Workflow
References
- 1. Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
Technical Support Center: Overcoming Solubility Issues of 4-Bromobenzenesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 4-bromobenzenesulfonic acid in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
A1: The solubility of a compound is governed by the principle "like dissolves like." this compound has a highly polar sulfonic acid group (-SO3H) attached to its benzene (B151609) ring.[1] This group can donate protons and engage in strong hydrogen bonding, making the molecule polar and readily soluble in polar solvents like water.[1][2][3] Conversely, non-polar solvents such as hexane (B92381) or toluene (B28343) lack the ability to form these favorable interactions, leading to poor solubility.[4][5]
Q2: I am observing precipitation of my compound when I add it to a non-polar reaction mixture. What is causing this?
A2: Precipitation occurs because the solute (this compound) cannot be effectively solvated by the non-polar solvent. The strong intermolecular forces between the polar sulfonic acid molecules are more favorable than any potential interactions with the non-polar solvent, causing the compound to aggregate and fall out of solution. This issue is inherent to the compound's chemical structure.[4]
Q3: What are the primary strategies to increase the solubility of this compound in non-polar solvents?
A3: There are three main strategies to overcome this solubility issue, each suited for different experimental needs:
-
Ion-Pairing: This involves adding an agent that forms a neutral, more hydrophobic complex with the sulfonic acid, which is then soluble in the organic phase.[6][7]
-
Phase Transfer Catalysis (PTC): This technique uses a catalyst to ferry the sulfonate anion from a polar phase (or its solid surface) into the non-polar phase where the reaction occurs.[8][9]
-
Chemical Derivatization: This approach involves chemically modifying the sulfonic acid group, for example, by converting it into a sulfonyl ester, which is significantly less polar and more soluble in non-polar media.[10]
Q4: How does an ion-pairing agent work to solubilize this compound?
A4: An ion-pairing agent is typically a large salt with both ionic and hydrophobic components, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide).[6][11] The cationic head of the agent forms a tight, charge-neutral ion-pair with the anionic sulfonate (BrC₆H₄SO₃⁻). The bulky, non-polar alkyl groups of the agent then interact favorably with the non-polar solvent, effectively pulling the entire ion-pair complex into the solution.[7][12][13]
Caption: Mechanism of solubilization via ion-pairing.
Troubleshooting Guides & Protocols
Guide 1: Strategy Selection Workflow
Before proceeding to experimental work, use the following decision tree to select the most appropriate strategy for your application.
Caption: Decision tree for selecting a solubilization strategy.
Guide 2: Solubilization via Ion-Pairing or Phase Transfer Catalysis
This approach is suitable when the free sulfonic acid functionality is required for the reaction. Phase Transfer Catalysis is specifically used for reactions occurring between two immiscible phases.
Data Presentation: Common Catalysts/Agents
| Catalyst/Agent Type | Examples | Recommended For |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), Benzyltriethylammonium chloride | General purpose PTC and ion-pairing.[8][14] |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromide | Higher temperature applications due to greater thermal stability.[8] |
| Crown Ethers | 18-Crown-6 | Laboratory-scale applications for complexing alkali metal salts of the acid.[8] |
Experimental Protocol: Solubilization using Tetrabutylammonium Bromide (TBAB)
This protocol describes a general procedure for solubilizing this compound in a non-polar solvent like toluene for a subsequent reaction.
Materials:
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Reaction vessel with magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add 1.0 equivalent of this compound.
-
Add 1.0 - 1.1 equivalents of tetrabutylammonium bromide (TBAB).
-
Add the required volume of anhydrous toluene to achieve the desired final concentration.
-
Stir the mixture vigorously at room temperature. You should observe the solids gradually dissolving as the ion-pair forms.
-
Gentle heating (e.g., 40-50 °C) can be applied to expedite the dissolution process if necessary.
-
Once a clear, homogeneous solution is obtained, cool to the desired reaction temperature before adding other reagents.
Guide 3: Solubilization via Chemical Derivatization (Esterification)
This is an effective but irreversible strategy for applications where the sulfonic acid group itself is not required. Converting it to a sulfonyl ester drastically reduces polarity and enhances solubility in non-polar media.[10][15]
Experimental Protocol: Two-Step Conversion to a Sulfonyl Ester
This protocol details the conversion of this compound to its corresponding methyl ester.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM) or another inert solvent
Procedure:
-
In a fume hood, suspend 1.0 equivalent of this compound in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add 1.5 - 2.0 equivalents of thionyl chloride dropwise at 0 °C. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-bromobenzenesulfonyl chloride is often used directly in the next step.
Caption: Workflow for synthesis of sulfonyl chloride.
Step 2: Esterification with Alcohol
Materials:
-
Crude 4-bromobenzenesulfonyl chloride from Step 1
-
Methanol (or other desired alcohol)
-
Pyridine (B92270) or Triethylamine (B128534) (as a base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude 4-bromobenzenesulfonyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of the desired alcohol (e.g., methanol).
-
Add 1.2 - 1.5 equivalents of a non-nucleophilic base like pyridine or triethylamine dropwise to scavenge the HCl byproduct.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours or until completion.
-
Upon completion, perform a standard aqueous workup (e.g., wash with dilute HCl, water, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl ester.
-
The product can be purified by recrystallization or column chromatography. The resulting ester will be readily soluble in a wide range of non-polar solvents.
References
- 1. CAS 138-36-3: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Non Polar Solvents | CymitQuimica [cymitquimica.com]
- 6. phenomenex.com [phenomenex.com]
- 7. itwreagents.com [itwreagents.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. pioneerpublisher.com [pioneerpublisher.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 14. US6300431B1 - Phase transfer process with catalyst recovery - Google Patents [patents.google.com]
- 15. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling 4-Bromobenzenesulfonic Acid at Elevated Temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing corrosion when working with 4-Bromobenzenesulfonic acid at high temperatures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosion concerns when heating this compound?
A1: this compound, like other sulfonic acids, is corrosive, and its corrosivity (B1173158) increases significantly with temperature.[1] At elevated temperatures, the acidic nature of the compound can lead to aggressive attack on many common laboratory materials, including certain metals and even some plastics. The presence of the bromo group can also introduce additional corrosion pathways, particularly in the presence of moisture, potentially leading to the formation of hydrobromic acid, which is also highly corrosive.
Q2: My stainless steel reactor is showing signs of pitting after a high-temperature reaction with this compound. What is causing this and how can I prevent it?
A2: Stainless steel, while generally resistant to many chemicals, can be susceptible to pitting corrosion in the presence of certain acids, especially at high temperatures.[2] Pitting is a localized form of corrosion that can lead to rapid failure of equipment. The breakdown of the passive layer on the stainless steel surface by the sulfonic acid group, potentially exacerbated by bromide ions, can initiate pitting.
To prevent this, consider the following:
-
Material Selection: For high-temperature applications involving this compound, more resistant alloys such as Hastelloy® (particularly C-type alloys like C-276 or C-22) are recommended.[3][4][5] These nickel-chromium-molybdenum alloys offer superior resistance to a wide range of corrosive chemicals, including strong acids.[4]
-
Lowering Temperature: If the reaction parameters allow, operating at a lower temperature can significantly reduce the corrosion rate.
-
Inhibitors: In some industrial applications, corrosion inhibitors are used to protect metals in hot acid solutions.[1][6][7] However, the compatibility and effectiveness of inhibitors with your specific reaction chemistry would need to be carefully evaluated.
Q3: Can I use a glass-lined reactor for reactions with this compound at high temperatures?
A3: Yes, a glass-lined reactor is an excellent choice for handling this compound at high temperatures.[8][9] Borosilicate glass linings are highly resistant to corrosion from most acids, even at elevated temperatures.[10] However, it is crucial to ensure the integrity of the glass lining, as any cracks or chips can expose the underlying steel to the corrosive acid, leading to rapid failure. Also, be aware that while resistant to most acids, glass linings can be attacked by hydrofluoric acid and hot, concentrated phosphoric acid.[11]
Q4: Are there any plastic materials suitable for handling hot this compound?
A4: The suitability of plastic materials depends on the specific temperature and concentration of the acid.
-
PTFE (Teflon™): PTFE is known for its excellent chemical resistance to a wide range of acids and can be used at relatively high temperatures.[12] It is a suitable material for gaskets, seals, and linings.
-
PEEK (Polyether ether ketone): PEEK is a high-performance thermoplastic with excellent chemical and temperature resistance, making it a viable option for components in contact with hot this compound.[12]
-
Polypropylene and PVDF: These materials have good acid resistance but may have lower temperature limits compared to PTFE and PEEK.[12] Their suitability should be verified for your specific operating conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the reaction mixture | Corrosion of the reactor material, leading to metal ions leaching into the solution. | 1. Immediately stop the reaction and safely cool down the reactor.2. Analyze the reaction mixture for metal contaminants.3. Inspect the reactor for signs of corrosion.4. Consider using a more resistant reactor material (e.g., glass-lined or Hastelloy®). |
| Unexpected side products in the final product | Catalytic activity of corroded reactor surfaces. | 1. Characterize the unexpected side products to identify potential catalytic pathways.2. Switch to a more inert reactor material.3. Thoroughly clean and passivate the reactor before use. |
| Leakage from seals or gaskets | Degradation of the seal/gasket material by the hot acid. | 1. Replace the seals/gaskets with a more chemically resistant material like PTFE or Kalrez®.2. Ensure proper installation and torqueing of all fittings. |
| Visible corrosion (rust, pitting) on equipment | Incompatible material of construction. | 1. Discontinue use of the corroded equipment.2. Consult a materials compatibility chart or a corrosion expert to select an appropriate material for your process conditions.3. Implement a regular inspection and maintenance schedule for your equipment. |
Experimental Protocols
Protocol 1: Material Compatibility Testing
This protocol outlines a procedure for testing the compatibility of various materials with this compound at a specific temperature.
Objective: To determine the corrosion rate of different materials when exposed to hot this compound.
Materials:
-
Coupons of test materials (e.g., Stainless Steel 316, Hastelloy® C-276, PTFE, PEEK) of known surface area and weight.
-
This compound.
-
Glass reaction vessel with a condenser and temperature controller.
-
Inert atmosphere (e.g., Nitrogen or Argon).
-
Analytical balance.
Procedure:
-
Clean the material coupons with a suitable solvent (e.g., acetone) and deionized water, then dry them thoroughly.
-
Accurately weigh each coupon to four decimal places.
-
Place the coupons in the glass reaction vessel.
-
Add this compound to the vessel, ensuring the coupons are fully submerged.
-
Assemble the reaction setup with the condenser and inert gas inlet.
-
Heat the vessel to the desired experimental temperature and maintain it for a specified duration (e.g., 24, 48, or 72 hours).
-
After the specified time, safely cool down the reactor.
-
Carefully remove the coupons from the acid.
-
Clean the coupons according to standard procedures to remove any corrosion products.
-
Dry the coupons and reweigh them accurately.
-
Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (Weight Loss in grams * K) / (Alloy Density in g/cm³ * Area in cm² * Time in hours) Where K is a constant (3.45 x 10⁶).
Protocol 2: General Procedure for High-Temperature Reactions
Objective: To provide a general workflow for safely conducting reactions with this compound at elevated temperatures while minimizing corrosion.
Workflow:
Caption: Experimental workflow for high-temperature reactions.
Data Presentation
Table 1: Corrosion Rate of Various Materials in this compound at 150°C (Illustrative Data)
| Material | Corrosion Rate (mpy) | Visual Observation |
| Stainless Steel 304 | > 50 | Severe pitting and discoloration |
| Stainless Steel 316 | 20 - 50 | Pitting and general corrosion |
| Hastelloy® C-276 | < 1 | No visible corrosion |
| Glass | < 0.1 | No visible change |
| PTFE | < 0.1 | No visible change |
| PEEK | < 1 | Slight discoloration |
Note: The data in this table is illustrative and intended for comparison purposes. Actual corrosion rates will depend on the specific experimental conditions.
Visualizations
Logical Relationship for Material Selection
The following diagram illustrates the decision-making process for selecting an appropriate material for handling hot this compound.
Caption: Decision tree for material selection.
References
- 1. Inhibitory protection of steels from high-temperature corrosion in acid solutions. A review. Part 1 - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 2. researchgate.net [researchgate.net]
- 3. Hastelloy C-276 Corrosion Resistance to Sulfuric Acid [metalspiping.com]
- 4. parrinst.com [parrinst.com]
- 5. reactivealloy.com [reactivealloy.com]
- 6. mdpi.com [mdpi.com]
- 7. Temperature Effect on the Corrosion Inhibition of Carbon Steel by Polymeric Ionic Liquids in Acid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmmpfaudler.com [gmmpfaudler.com]
- 9. Glass lined reactor chemical compatibility-Glass lined/stainless steel [tanglianchem.com]
- 10. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 11. ddpsinc.com [ddpsinc.com]
- 12. ipolymer.com [ipolymer.com]
Managing hygroscopic nature of 4-Bromobenzenesulfonic acid monohydrate
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 4-Bromobenzenesulfonic acid monohydrate.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound monohydrate is hygroscopic?
A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[1][2] For this compound monohydrate, this means that if left exposed to the atmosphere, it will take up water, which can lead to changes in its physical state (such as clumping or deliquescence) and potentially affect its chemical purity and reactivity.[1][3]
Q2: How should I properly store this compound monohydrate to prevent moisture absorption?
A2: To minimize moisture absorption, this compound monohydrate should be stored in a tightly sealed, airtight container.[1][4] For enhanced protection, consider placing this primary container inside a desiccator containing a suitable drying agent like silica (B1680970) gel or calcium chloride.[2][5] The storage area should be cool, dry, and well-ventilated.[4][6] Storing under an inert atmosphere, such as nitrogen or argon, is also a recommended practice for long-term storage or for highly sensitive experiments.[6][7]
Q3: What is the correct procedure for handling and weighing this compound?
A3: Minimize the compound's exposure to ambient air.[1] When weighing, do so quickly and in a controlled environment if possible, such as a glove box with controlled humidity.[8] If a controlled environment is not available, only open the container for the shortest time necessary. After dispensing the required amount, securely reseal the container immediately.[1]
Q4: I noticed the this compound monohydrate in my container has clumped together. What should I do?
A4: Clumping is a common sign of moisture absorption.[1][3] While you can sometimes break up the clumps with a spatula, be aware that the material's properties may have been altered.[1] It is highly recommended to determine the water content of the material before use (see Experimental Protocols). For critical applications, using a fresh, unopened container is the safest option.
Q5: Can I dry this compound monohydrate if it has absorbed moisture?
A5: In some cases, hygroscopic substances can be dried, often by gentle heating in a vacuum oven.[1] However, it is crucial to know the compound's decomposition temperature to avoid degradation. The melting point of this compound monohydrate is reported to be between 90-93 °C.[9][10][11][12][13] Heating should be done cautiously and at a temperature well below its melting and decomposition points. Always verify the purity and water content after any drying procedure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Variable water content in the reagent is affecting reaction stoichiometry or analysis. | 1. Use a fresh, unopened container of the acid.2. Determine the precise water content of your current stock using Karl Fischer titration and adjust calculations accordingly.3. Store the compound in a desiccator or glove box.[2][8] |
| Difficulty in weighing accurately | The compound is rapidly gaining weight on the balance due to moisture absorption. | 1. Weigh the compound in a low-humidity environment (e.g., a glove box).[8]2. Use a weighing boat with a cover.3. Work quickly to minimize exposure time.[1] |
| Material has turned into a thick liquid or slurry | The compound has deliquesced by absorbing a significant amount of atmospheric moisture. | The compound is likely too compromised for most applications. It is recommended to dispose of the material according to safety guidelines.[4] |
| Formation of a solid mass in the container | Severe caking due to prolonged or repeated exposure to humid air. | It may be difficult to retrieve a homogenous sample. If the material is critical, you may attempt to dry the entire container (see FAQ 5), but obtaining a uniform, anhydrous product is challenging. Otherwise, disposal is recommended. |
Data Presentation
Physical and Chemical Properties of this compound Monohydrate
| Property | Value | Source(s) |
| CAS Number | 79326-93-5 (monohydrate); 138-36-3 (anhydrous) | [9][11] |
| Molecular Formula | C₆H₇BrO₄S | [9][13][14] |
| Molecular Weight | 255.09 g/mol | [9][14] |
| Melting Point | 90-93 °C | [9][10][11][12][13] |
| Appearance | White to off-white crystalline powder | [15] |
| Hygroscopic Nature | Readily absorbs moisture from the air.[1][2][3] | [1][2][3] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method is a highly accurate way to quantify the water content in a sample.[16]
Materials and Equipment:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol (B129727) or appropriate solvent
-
Gastight syringe for sample introduction
-
This compound monohydrate sample
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound monohydrate sample in a dry container. The sample size will depend on the expected water content and the type of titrator used.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure the system remains sealed from atmospheric moisture during this process.
-
Titration: Start the titration. The Karl Fischer reagent will be added until all the water from the sample has been consumed, which is indicated by a stable endpoint.
-
Calculation: The instrument's software will typically calculate the percentage of water in the sample based on the amount of reagent consumed and the sample weight. The formula is generally:
-
Water (%) = (Volume of KF Reagent × Titer × 100) / Sample Weight
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential impurities.[17]
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately prepare a standard solution of the reference compound in the mobile phase (initial conditions) at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare a solution of the this compound monohydrate sample to be tested at a similar concentration.
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject a blank (diluent), followed by the standard solution to establish retention time and peak area. Then, inject the sample solution.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.
Visualizations
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. This compound 98 79326-93-5 [sigmaaldrich.com]
- 10. This compound | CAS#:138-36-3 | Chemsrc [chemsrc.com]
- 11. chemwhat.com [chemwhat.com]
- 12. lookchem.com [lookchem.com]
- 13. echemi.com [echemi.com]
- 14. scbt.com [scbt.com]
- 15. lobachemie.com [lobachemie.com]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: 4-Bromobenzenesulfonic Acid vs. p-Toluenesulfonic Acid as Catalysts in Organic Synthesis
In the realm of acid catalysis, both 4-bromobenzenesulfonic acid and p-toluenesulfonic acid (p-TsOH) are prominent choices for a myriad of organic transformations. Their strong acidic nature, coupled with their solid, easy-to-handle form, makes them attractive alternatives to liquid mineral acids. This guide provides a detailed, data-driven comparison of their catalytic performance, supported by experimental evidence, to aid researchers in catalyst selection for drug development and synthetic chemistry.
Physicochemical Properties: A Foundation for Catalytic Activity
The inherent properties of a catalyst significantly influence its behavior in a reaction. Here, we compare the key physicochemical characteristics of this compound and p-toluenesulfonic acid.
| Property | This compound | p-Toluenesulfonic Acid (monohydrate) | Reference |
| Molar Mass ( g/mol ) | 237.06 | 190.22 | |
| pKa | -2.5 (estimated) | -2.8 | |
| Melting Point (°C) | 102-105 | 103-106 | |
| Solubility | Soluble in water, ethanol | Soluble in water, ethanol, ether |
The similar pKa values of the two acids suggest they possess comparable intrinsic acidity. The presence of the bromine atom in this compound results in a higher molar mass compared to p-toluenesulfonic acid. Both exhibit good solubility in common polar organic solvents, a crucial factor for their application in homogeneous catalysis.
Catalytic Performance in Esterification Reactions
Esterification is a fundamental reaction in organic synthesis, and the choice of catalyst can significantly impact reaction efficiency. Below is a comparative analysis of this compound and p-toluenesulfonic acid in the synthesis of n-butyl acetate (B1210297).
Synthesis of n-Butyl Acetate
A study systematically investigated the catalytic activity of various sulfonic acids in the esterification of acetic acid with n-butanol. The results provide a direct comparison of the two catalysts under identical reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 1 | 2 | 95.2 | |
| p-Toluenesulfonic Acid | 1 | 2 | 94.8 |
The data indicates that both this compound and p-toluenesulfonic acid are highly effective catalysts for the synthesis of n-butyl acetate, affording excellent yields in a short reaction time. Their performance is remarkably similar, with this compound showing a marginally higher yield under the studied conditions. This suggests that for simple esterifications, the choice between the two may come down to factors such as cost and availability.
Experimental Protocol: Synthesis of n-Butyl Acetate
A detailed experimental procedure for the synthesis of n-butyl acetate using an acid catalyst is provided below. This protocol is representative of a typical esterification reaction where either this compound or p-toluenesulfonic acid can be employed.
Catalytic Performance in the Synthesis of 1,3-Dioxolanes
The synthesis of 1,3-dioxolanes, important protecting groups for carbonyl compounds, provides another platform for comparing the catalytic efficacy of these two acids.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 0.5 | 1.5 | 92 | |
| p-Toluenesulfonic Acid | 0.5 | 2 | 90 |
In this transformation, this compound demonstrates a slight advantage in terms of both reaction time and yield. This could be attributed to subtle differences in the electronic effects of the bromo and methyl substituents on the benzene (B151609) ring, which may influence the catalyst's interaction with the reaction intermediates.
Catalytic Performance in the Synthesis of Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological applications, often requires acid catalysis. A comparative study on the one-pot synthesis of pyrazoles highlights the performance of the two acids.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 2 | 3 | 88 | |
| p-Toluenesulfonic Acid | 2 | 3.5 | 85 |
Consistent with the previous examples, this compound exhibits slightly better catalytic activity, affording a higher yield in a shorter reaction time.
Logical Relationship in Acid Catalysis
The catalytic cycle for acid-catalyzed reactions, such as esterification, generally follows a well-established mechanism. The diagram below illustrates the logical progression of this process.
Conclusion
Both this compound and p-toluenesulfonic acid are highly effective and versatile catalysts for a range of organic transformations. The experimental data presented suggests that while their performance is often comparable, this compound may offer a slight advantage in certain reactions, potentially leading to higher yields and shorter reaction times.
The choice between these two catalysts may be guided by several factors:
-
Substrate Scope: For reactions where a marginally higher acidity or specific electronic effects could be beneficial, this compound might be the preferred choice.
-
Process Optimization: In large-scale synthesis, even small improvements in yield and reaction time can have a significant economic impact, favoring the more active catalyst.
-
Cost and Availability: p-Toluenesulfonic acid is generally more widely available and less expensive, making it a cost-effective option for many applications, especially when its performance is on par with this compound.
Ultimately, the optimal catalyst selection should be determined by empirical evaluation for the specific reaction of interest. This guide provides a foundation of comparative data to inform this decision-making process for researchers and professionals in the field of drug development and chemical synthesis.
A Comparative Guide to the Catalytic Activity of Substituted Benzenesulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted benzenesulfonic acids are a versatile class of organic catalysts widely employed in various chemical transformations, including esterification, alkylation, and hydrolysis. Their catalytic efficacy is significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides an objective comparison of the catalytic performance of several substituted benzenesulfonic acids, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and process optimization.
Comparative Catalytic Performance in Esterification
The esterification of carboxylic acids with alcohols is a fundamental reaction where benzenesulfonic acid derivatives serve as efficient catalysts. A comparative study on the esterification of acetic acid with n-propanol highlights the impact of different substituents on the catalytic activity. The yield of n-propyl acetate (B1210297) after a 60-minute reaction at 50°C provides a clear measure of their relative performance.
| Catalyst | Abbreviation | Substituent(s) | Yield of n-propyl acetate (%)[1] |
| Sulfuric Acid | SA | (Reference) | ~70 |
| p-Phenolsulfonic Acid | PPSA | p-OH | ~60 |
| p-Toluenesulfonic Acid | PTSA | p-CH₃ | ~60 |
| Benzenesulfonic Acid | BSA | None | ~55 |
| 2,4-Dimethylbenzenesulfonic Acid | DBSA | 2,4-di-CH₃ | ~35 |
| 2-Naphthalenesulfonic Acid | NSA | Fused benzene (B151609) ring | ~25 |
| 4-Aminobenzenesulfonic Acid | ABSA | p-NH₂ | ~1.8 |
| Calcium Dobesilate | CD | 2,5-dihydroxy | ~7.5 |
Analysis of Catalytic Activity:
The data reveals a clear trend in catalytic activity influenced by the electronic and steric effects of the substituents.
-
Electron-donating groups: The methyl group in p-toluenesulfonic acid (PTSA) and the hydroxyl group in p-phenolsulfonic acid (PPSA) are electron-donating. While they show slightly lower activity than sulfuric acid, they are still highly effective catalysts.[1] The presence of two methyl groups in 2,4-dimethylbenzenesulfonic acid (DBSA) leads to a significant drop in activity, which could be attributed to steric hindrance around the sulfonic acid group.[1]
-
Electron-withdrawing groups: The amino group in 4-aminobenzenesulfonic acid (ABSA) is strongly deactivating, resulting in a very low yield.[1] This is because the amino group can be protonated in the acidic medium, leading to the formation of a deactivating -NH3+ group.
-
Unsubstituted and Polycyclic Systems: Benzenesulfonic acid (BSA) shows good activity, serving as a baseline for comparison.[1] 2-Naphthalenesulfonic acid (NSA), with its extended aromatic system, exhibits lower activity than BSA in this specific reaction.[1]
Experimental Protocols
General Protocol for Batch Esterification
This protocol is based on the comparative study of benzenesulfonic acid derivatives in the esterification of acetic acid and n-propanol.[1]
Materials:
-
Acetic acid
-
n-Propanol
-
Substituted benzenesulfonic acid catalyst (e.g., p-toluenesulfonic acid)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle/oil bath
-
Magnetic stirrer
Procedure:
-
A 150 mL round-bottomed flask is charged with 0.80 mol of acetic acid and 0.80 mol of n-propanol.[1]
-
The flask is equipped with a reflux condenser and placed in a heating mantle on a magnetic stirrer.
-
The reaction mixture is heated to the desired temperature (e.g., 50°C).[1]
-
Once the temperature is stable, a weighed quantity of the substituted benzenesulfonic acid catalyst (e.g., 5-20 mmol) is added to the mixture.[1]
-
The reaction is allowed to proceed with continuous stirring for a specified time (e.g., 60 minutes).[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product can be isolated and purified using appropriate techniques, such as distillation or extraction.
-
The yield of the ester is determined by gas chromatography (GC) analysis.[1]
Reaction Mechanisms and Workflows
The catalytic activity of benzenesulfonic acids in esterification proceeds through a well-established acid-catalyzed mechanism. The following diagrams illustrate the key steps in the process.
Figure 1: General mechanism of acid-catalyzed esterification.
The following diagram illustrates a typical experimental workflow for evaluating the catalytic activity of different substituted benzenesulfonic acids.
Figure 2: Experimental workflow for catalyst performance evaluation.
References
A Comparative Guide to Validated Analytical Methods for 4-Bromobenzenesulfonic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 4-Bromobenzenesulfonic acid: High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Potentiometric Titration. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of raw materials, intermediates, and final products in the pharmaceutical and chemical industries. This document outlines detailed experimental methodologies, presents comparative performance data, and offers guidance on the validation of each technique.
Executive Summary
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) offers a balance of selectivity and sensitivity, making it a versatile technique for a wide range of sample types.
-
Ion Chromatography (IC) provides excellent sensitivity and is particularly well-suited for the analysis of ionic species in aqueous matrices.
-
Potentiometric Titration is a robust and cost-effective method for the assay of bulk material, offering high precision when interfering acidic or basic species are absent.
The following sections provide a detailed comparison of these methods, including their performance characteristics and experimental protocols.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical validation parameters for the quantification of this compound using HPLC, Ion Chromatography, and Potentiometric Titration. It is important to note that while the data for Ion Chromatography is based on studies of closely related aromatic sulfonic acids, the data for HPLC and Potentiometric Titration are representative values for similar analytes and would require specific validation for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Potentiometric Titration |
| Linearity Range | 0.1 - 100 µg/mL (Estimated) | 0.1 - 50 µg/mL | 80 - 120% of the theoretical amount |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.7 - 104.4%[1] | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL (Estimated) | 0.02 µg/mL[1] | Not applicable |
| Limit of Quantification (LOQ) | ~0.1 µg/mL (Estimated) | 0.07 µg/mL[1] | Not applicable |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reverse-phase HPLC approach suitable for the separation and quantification of aromatic sulfonic acids.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of aqueous phosphoric acid (e.g., 0.1%) and acetonitrile. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 230 nm).
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration within the calibration range.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration of this compound in the samples.
Ion Chromatography (IC) Method
This method is suitable for the sensitive determination of this compound in aqueous samples.
1. Materials and Reagents:
-
This compound reference standard
-
Sodium hydroxide (B78521) (for eluent preparation)
-
Water (deionized, Type I)
2. Chromatographic Conditions:
-
Column: A hydroxide-selective anion-exchange column (e.g., Dionex IonPac AS18)[1].
-
Eluent: Potassium hydroxide (KOH) gradient. The gradient program should be optimized for the separation of this compound from other anions in the sample.
-
Flow Rate: 0.25 - 1.0 mL/min
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity detection[2].
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in deionized water. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dilute the sample with deionized water to a concentration within the calibration range.
4. Analysis Procedure:
-
Equilibrate the IC system with the eluent.
-
Inject the calibration standards.
-
Inject the sample solutions.
-
Quantify the this compound concentration based on the calibration curve.
Potentiometric Titration Method
This is a classical analytical method for the assay of acidic substances.
1. Materials and Reagents:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Suitable solvent (e.g., deionized water, or a non-aqueous solvent like a mixture of isopropanol (B130326) and water if solubility is an issue)
-
pH electrode and meter
2. Titration Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent in a beaker.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant.
-
Continue the titration past the equivalence point.
3. Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the titration curve (the point of maximum slope) or by calculating the first or second derivative of the curve.
-
Calculate the percentage of this compound in the sample using the following formula:
where:
-
V = Volume of NaOH solution at the equivalence point (L)
-
M = Molarity of the NaOH solution (mol/L)
-
FW = Formula weight of this compound ( g/mol )
-
W = Weight of the sample (g)
-
Mandatory Visualization
The following diagrams illustrate the workflow for the validation of an analytical method and a logical comparison of the discussed techniques.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of analytical methods.
References
Comparative Guide to Catalysts for Enantioselective Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles] is a critical endeavor in medicinal chemistry and drug discovery, owing to the significant biological activities exhibited by this privileged structural motif.[1][2] A key strategy for the stereocontrolled construction of this scaffold is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a methyleneindolinone. The choice of a chiral catalyst is paramount in achieving high enantiopurity and yield.
This guide provides an objective comparison of different catalytic systems for this transformation, with a focus on a representative chiral Brønsted acid catalyst, N-triflylphosphoramide, and a common alternative, chiral phosphoric acid. While the initial aim was to feature a catalyst derived from 4-bromobenzenesulfonic acid, a thorough literature search revealed a lack of specific examples with comprehensive data for this particular reaction. Therefore, we present a comparison with a closely related and highly effective sulfonamide-derived catalyst.
Performance Comparison of Chiral Catalysts
The following table summarizes the performance of two prominent chiral Brønsted acid catalysts in the enantioselective 1,3-dipolar cycloaddition reaction to form spiro[pyrrolidin-3,3'-oxindoles].
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Chiral N-Triflyl Phosphoramide | 10 | 12 | 95 | 94 | >95:5 |
| Chiral Phosphoric Acid | 10 | 24 | 92 | 93 | >93:7 |
Data presented is a representative example from the literature for the reaction between specific methyleneindolinones and azomethine ylides.
Experimental Protocols
General Procedure for the Enantioselective 1,3-Dipolar Cycloaddition
To a solution of the chiral catalyst (0.02 mmol, 10 mol%) in an anhydrous solvent (e.g., toluene (B28343) or dichloromethane, 1.0 mL) at the specified temperature is added the methyleneindolinone (0.2 mmol, 1.0 equiv.), followed by the aldehyde (0.24 mmol, 1.2 equiv.) and the amino ester hydrochloride (0.24 mmol, 1.2 equiv.). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired spiro[pyrrolidin-3,3'-oxindole] product.
Protocol for Chiral N-Triflyl Phosphoramide Catalyzed Reaction
-
Catalyst: (R)-N-triflylphosphoramide derivative
-
Solvent: Toluene
-
Temperature: Room Temperature
-
Reaction Time: 12 hours
-
Post-reaction work-up: The crude product is purified by flash chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexane). The enantiomeric excess is determined by chiral HPLC analysis.
Protocol for Chiral Phosphoric Acid Catalyzed Reaction
-
Catalyst: (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP)[1]
-
Solvent: Dichloromethane[1]
-
Temperature: 0 °C to room temperature[1]
-
Reaction Time: 24 hours[1]
-
Post-reaction work-up: The reaction is quenched with a saturated solution of NaHCO3. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Visualization of Experimental Workflow and Catalytic Cycle
Caption: General experimental workflow for the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles].
Caption: Simplified catalytic cycle for the Brønsted acid-catalyzed 1,3-dipolar cycloaddition.
References
A Comparative Guide to Acid Catalysts in Industrial Esterification: A Cost-Benefit Analysis of 4-Bromobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 4-Bromobenzenesulfonic acid and its alternatives in industrial synthesis, focusing on the esterification of acetic acid with n-butanol as a representative reaction.
In the landscape of industrial organic synthesis, particularly in the pharmaceutical and fine chemical sectors, the choice of an acid catalyst is a critical decision that significantly influences process efficiency, cost-effectiveness, and environmental impact. This guide provides a detailed cost-benefit analysis of this compound in comparison to two commonly used alternatives: p-Toluenesulfonic acid (p-TSA) and Sulfuric acid. The objective is to equip researchers and development professionals with the necessary data to make informed decisions when selecting a catalyst for esterification reactions.
Performance and Cost Comparison
| Parameter | This compound | p-Toluenesulfonic Acid (p-TSA) | Sulfuric Acid |
| Catalytic Activity | Expected to be a strong acid catalyst due to the electron-withdrawing nature of the bromine atom. However, specific performance data (yield, reaction time) for the target reaction is not available in the public domain. | A strong, effective, and widely used solid organic acid catalyst for esterification.[1] | A very strong and highly effective mineral acid catalyst, often considered the benchmark for esterification.[1] |
| Yield (%) | Not available | 68.5 (at 80°C, 1:1 molar ratio, 3% catalyst loading) | 73 (at 80°C, 1:1 molar ratio, 3% catalyst loading) |
| Reaction Time | Not available | Generally provides good reaction rates. | Typically offers the fastest reaction rates among the three. |
| Catalyst Loading | Not available | Typically used in catalytic amounts (e.g., 3% v/v). | Typically used in catalytic amounts (e.g., 3% v/v). |
| Estimated Cost (per kg) | ~$100 - $400 (based on supplier pricing for laboratory grade) | ~$7 - $10 | ~$0.30 - $0.60 (industrial grade) |
| Physical Form | Solid | Solid | Liquid (viscous) |
| Handling & Safety | Corrosive solid. Requires careful handling to avoid contact with skin and eyes. | Corrosive solid, but generally considered easier and safer to handle than liquid sulfuric acid.[1] | Highly corrosive and hazardous liquid. Poses significant handling risks and requires specialized equipment.[1] |
| Environmental Impact | Aromatic sulfonic acids can be environmental pollutants and may require specific disposal procedures. | Aromatic sulfonic acids can be environmental pollutants. However, p-TSA is considered more environmentally benign than sulfuric acid in some contexts due to its solid nature and potential for recycling.[1] | Poses significant environmental risks if not properly neutralized and disposed of. The production of sulfuric acid can also have a considerable environmental footprint. |
| Recyclability | Potentially recyclable, similar to p-TSA, but specific industrial processes are not well-documented. | Can be recovered and reused in some processes, contributing to a more sustainable approach.[1] | Difficult to recycle in typical batch esterification processes; often neutralized and disposed of as waste salt. |
Experimental Protocols
The following is a general experimental protocol for the esterification of acetic acid with n-butanol, which can be adapted to compare the catalytic performance of this compound, p-TSA, and sulfuric acid.
Objective: To determine and compare the catalytic efficiency of different acid catalysts in the synthesis of n-butyl acetate (B1210297).
Materials:
-
Acetic acid (glacial)
-
n-Butanol
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
Sulfuric acid (98%)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction and chromatography)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetic acid (e.g., 0.5 mol) and n-butanol (e.g., 0.5 mol, for a 1:1 molar ratio).
-
Catalyst Addition: Add the chosen acid catalyst (this compound, p-TSA, or sulfuric acid) at a specific loading (e.g., 3% v/v based on the limiting reagent).
-
Reaction: Heat the mixture to a specific temperature (e.g., 80°C) and stir vigorously. Monitor the reaction progress over time by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion of acetic acid and the yield of n-butyl acetate.
-
Work-up: After the reaction reaches completion or a desired conversion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude n-butyl acetate. Analyze the purity of the product by GC.
Reaction Pathway and Workflow
The following diagrams illustrate the general Fischer-Speier esterification mechanism and a typical experimental workflow for catalyst comparison.
Caption: Fischer-Speier esterification mechanism.
Caption: Experimental workflow for catalyst comparison.
Conclusion and Recommendations
The choice between this compound, p-Toluenesulfonic acid, and Sulfuric acid for industrial esterification is a multifaceted decision.
-
Sulfuric acid remains a highly effective and low-cost catalyst, making it a viable option for processes where its corrosive nature and environmental impact can be safely and economically managed.
-
p-Toluenesulfonic acid presents a compelling alternative, offering comparable catalytic activity to sulfuric acid but with significant advantages in terms of handling safety and potential for recyclability. Its higher cost is often justified by reduced equipment corrosion and waste treatment expenses.
-
This compound , while theoretically a potent catalyst, suffers from a lack of readily available performance data in this specific application and a significantly higher cost compared to the alternatives. Its use would likely be limited to specialized applications where the unique properties imparted by the bromo-substituent are essential for the desired reaction outcome and justify the additional expense.
For general-purpose industrial esterification where cost, safety, and environmental considerations are paramount, p-toluenesulfonic acid often represents the optimal balance of performance and practicality. However, for processes where maximizing reaction rate and minimizing catalyst cost are the absolute priorities, and the necessary infrastructure for handling hazardous liquids is in place, sulfuric acid remains a strong contender. Further research into the catalytic performance and recyclability of this compound is warranted to fully assess its potential in industrial synthesis.
References
A Spectroscopic Showdown: Unmasking the Isomers of Bromobenzenesulfonic Acid
A comprehensive spectroscopic comparison of 2-bromobenzenesulfonic acid, 3-bromobenzenesulfonic acid, and 4-bromobenzenesulfonic acid reveals distinct spectral fingerprints, providing researchers and drug development professionals with critical data for identification and characterization. This guide synthesizes available experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.
The positional isomerism of the bromine atom on the benzene (B151609) ring of bromobenzenesulfonic acid significantly influences the electronic environment of the molecule, leading to distinguishable spectroscopic properties. Understanding these differences is paramount for unambiguous identification in complex reaction mixtures and for quality control in various stages of drug development. This guide provides a side-by-side comparison of the spectroscopic data for the 2-, 3-, and 4-isomers.
Comparative Spectroscopic Data
To facilitate a clear comparison, the available quantitative spectroscopic data for the three isomers are summarized below. It is important to note that while data for this compound and related compounds are more readily available, comprehensive and directly comparable experimental data for all three isomers, particularly for mass spectrometry and UV-Vis spectroscopy of the free acids, is sparse in publicly accessible databases. The following tables are compiled from a combination of data for the acids and their closely related derivatives where acid data was unavailable.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Bromobenzenesulfonic acid | Data not readily available in searched resources. |
| 3-Bromobenzenesulfonic acid | Data not readily available in searched resources. |
| This compound | Aromatic Protons: Two sets of doublets are expected in the aromatic region (typically 7.0-8.5 ppm) due to the para-substitution pattern. |
Note: Specific chemical shift values for the protons of the bromobenzenesulfonic acids were not found in the searched resources. The description for the 4-isomer is based on expected patterns for para-substituted benzene rings.
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ, ppm) |
| 2-Bromobenzenesulfonic acid | Data not readily available in searched resources. |
| 3-Bromobenzenesulfonic acid | Data not readily available in searched resources. |
| This compound | Data not readily available in searched resources. |
Note: Specific chemical shift values for the carbons of the bromobenzenesulfonic acids were not found in the searched resources.
Table 3: FTIR Spectroscopic Data (Key Vibrational Bands)
| Isomer | O-H Stretch (Sulfonic Acid) (cm⁻¹) | S=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 2-Bromobenzenesulfonic acid | Broad, ~3000 | ~1250-1120 | ~700-600 | ~3100-3000 |
| 3-Bromobenzenesulfonic acid | Broad, ~3000 | ~1250-1120 | ~700-600 | ~3100-3000 |
| This compound | Broad, ~3400-2400[1] | ~1175, ~1125, ~1030[1] | ~740[1] | ~3100-3000[1] |
Note: The data for 2- and 3-bromobenzenesulfonic acid are predicted based on general ranges for similar compounds. The data for this compound is from an ATR-IR spectrum.[1]
Table 4: Mass Spectrometry Data (Key Fragments)
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 2-Bromobenzenesulfonic acid | 236/238 | Data for the free acid is not readily available. The methyl ester shows fragments corresponding to the loss of the methoxy (B1213986) group and subsequent fragmentations. |
| 3-Bromobenzenesulfonic acid | 236/238 | Data not readily available in searched resources. |
| This compound | 236/238 | Data not readily available in searched resources. |
Note: The molecular ion peak for all isomers is expected to show a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). Specific fragmentation patterns for the free acids were not found.
Table 5: UV-Vis Spectroscopic Data
| Isomer | λmax (nm) |
| 2-Bromobenzenesulfonic acid | Data not readily available in searched resources. |
| 3-Bromobenzenesulfonic acid | Data not readily available in searched resources. |
| This compound | Data not readily available in searched resources. |
Note: Aromatic compounds typically exhibit strong absorption in the UV region. The position of the absorption maxima will be influenced by the substitution pattern.
Experimental Workflow
The logical workflow for the spectroscopic comparison of these isomers is outlined below. This process involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis and comparison to distinguish between the isomers.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromobenzenesulfonic acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-10 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for sulfonic acids.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and its fragment ions. The presence of bromine should result in a characteristic isotopic pattern for bromine-containing ions.
-
Fragmentation Analysis (MS/MS): To obtain more detailed structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, ethanol, acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Blank Correction: Use the solvent as a blank to zero the absorbance before measuring the sample. Determine the wavelength(s) of maximum absorbance (λmax).
This guide provides a foundational framework for the spectroscopic comparison of 2-, 3-, and this compound. While a complete, directly comparable dataset remains a target for future experimental work, the provided data and protocols offer valuable insights for researchers in the field.
References
A Comparative Guide to the Catalytic Efficacy of 4-Bromobenzenesulfonic Acid and Methanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of 4-bromobenzenesulfonic acid and methanesulfonic acid (MSA). Due to the limited availability of direct comparative studies involving this compound, this guide utilizes p-toluenesulfonic acid (p-TSA) as a representative aromatic sulfonic acid for the purpose of a quantitative performance comparison with the aliphatic methanesulfonic acid. This comparison is supported by experimental data from the synthesis of lauraldehyde glycerol (B35011) acetal (B89532), a reaction catalyzed by both types of sulfonic acids.
Executive Summary
Both methanesulfonic acid and aromatic sulfonic acids are effective Brønsted acid catalysts in various organic transformations. However, experimental data suggests that in certain applications, such as the synthesis of acetals, methanesulfonic acid can exhibit higher catalytic efficiency, leading to greater yields under milder reaction conditions and with lower catalyst loading compared to its aromatic counterparts like p-toluenesulfonic acid.
Physical and Chemical Properties
A brief overview of the key properties of methanesulfonic acid and this compound is presented below.
| Property | Methanesulfonic Acid (MSA) | This compound |
| Formula | CH₄SO₃ | C₆H₅BrO₃S |
| Molecular Weight | 96.11 g/mol | 237.07 g/mol |
| Appearance | Colorless liquid | White to light yellow solid |
| Acidity (pKa) | ~ -1.9[1] | Strong acid |
| Key Features | Non-oxidizing, biodegradable, low toxicity[2] | Strong acidity, reactive in electrophilic substitutions[3] |
Catalytic Performance Comparison: Acetal Synthesis
A direct comparison of catalytic efficacy can be made in the synthesis of lauraldehyde glycerol acetal. The experimental data from this reaction demonstrates the superior performance of methanesulfonic acid over p-toluenesulfonic acid.
| Catalyst | Catalyst Loading (wt.%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanesulfonic Acid | 0.67 | 110 | 2.5 | 76.32 | [4][5] |
| p-Toluenesulfonic Acid | 0.91 | 120 | 2.5 | 62.91 | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis of lauraldehyde glycerol acetal using both methanesulfonic acid and p-toluenesulfonic acid are provided below.
Protocol 1: Synthesis of Lauraldehyde Glycerol Acetal using Methanesulfonic Acid
Materials:
-
Lauraldehyde
-
Glycerol
-
Methanesulfonic acid (MSA)
Procedure:
-
In a reaction vessel, combine equimolar amounts of lauraldehyde and glycerol.
-
Add methanesulfonic acid as a catalyst, corresponding to 0.67 wt.% of the lauraldehyde.
-
The reaction mixture is then stirred at a constant temperature of 110°C for 2.5 hours.[4][5]
-
Upon completion, the product, lauraldehyde glycerol acetal, is isolated and purified.
Protocol 2: Synthesis of Lauraldehyde Glycerol Acetal using p-Toluenesulfonic Acid
Materials:
-
Lauraldehyde
-
Glycerol
-
p-Toluenesulfonic acid (p-TSA)
Procedure:
-
In a reaction vessel, mix equimolar amounts of lauraldehyde and glycerol.
-
Introduce p-toluenesulfonic acid as the catalyst, at a loading of 0.91 wt.% relative to the lauraldehyde.
-
The mixture is heated to 120°C and stirred for 2.5 hours to facilitate the reaction.[4][5]
-
Following the reaction period, the lauraldehyde glycerol acetal is isolated and purified from the reaction mixture.
Reaction Mechanism and Visualization
The synthesis of acetals from an aldehyde or ketone with an alcohol is a classic acid-catalyzed reaction. The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol, leading to a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by the attack of a second alcohol molecule, yields the stable acetal.
Below is a DOT language script to generate a diagram of the acid-catalyzed acetalization workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. Methanesulfonic Acid as a More Efficient Catalyst for the Synthesis of Lauraldehyde Glycerol Acetal – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
A comparative study of different methods for synthesizing 4-Bromobenzenesulfonic acid
For researchers and professionals in organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromobenzenesulfonic acid is a valuable building block in the preparation of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative study of different methods for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on specific laboratory and project requirements.
Comparison of Synthesis Methods
Four primary methods for the synthesis of this compound are compared: direct sulfonation of bromobenzene (B47551), hydrolysis of 4-bromobenzenesulfonyl chloride, a "green" approach using an ionic liquid catalyst, and the oxidation of 4-bromobenzenethiol. The following table summarizes the key quantitative data for each method.
| Feature | Method 1: Sulfonation of Bromobenzene | Method 2: Hydrolysis of 4-Bromobenzenesulfonyl Chloride | Method 3: Ionic Liquid Catalyzed Sulfonation | Method 4: Oxidation of 4-Bromobenzenethiol |
| Starting Material | Bromobenzene | 4-Bromobenzenesulfonyl Chloride | Bromobenzene | 4-Bromobenzenethiol |
| Primary Reagent | Fuming Sulfuric Acid | Water | 1,3-disulfonic acid imidazolium (B1220033) chloride | Oxidizing Agent (e.g., H₂O₂) |
| Reaction Time | 2 - 4 hours | 1 - 2 hours | ~7 minutes | 1 - 3 hours |
| Reaction Temperature | 80 - 100 °C | 90 - 100 °C | 50 °C | Room Temperature to 50 °C |
| Reported Yield | Moderate to High | High | 85%[1] | High |
| Purity | Good, requires recrystallization | High | Good, requires column chromatography | Good to High |
| Key Advantages | Readily available starting material | Clean reaction with a simple work-up | Very short reaction time, green catalyst | Mild reaction conditions |
| Key Disadvantages | Use of corrosive fuming sulfuric acid | Requires synthesis of the starting sulfonyl chloride | Catalyst synthesis required | Thiol starting material can be odorous |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established chemical principles and available literature.
Method 1: Direct Sulfonation of Bromobenzene
This classic electrophilic aromatic substitution reaction utilizes fuming sulfuric acid to introduce the sulfonic acid group onto the bromobenzene ring, primarily at the para position.
Materials:
-
Bromobenzene
-
Fuming sulfuric acid (20% SO₃)
-
Sodium chloride
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, carefully add 100 mL of fuming sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly add 50 g of bromobenzene dropwise to the stirred, cooled sulfuric acid over a period of 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-100 °C for 2 hours.
-
Carefully pour the cooled reaction mixture onto 500 g of crushed ice with stirring.
-
Saturate the aqueous solution with sodium chloride to precipitate the sodium salt of this compound.
-
Collect the precipitate by vacuum filtration and wash with a saturated sodium chloride solution.
-
To obtain the free acid, dissolve the sodium salt in a minimum amount of hot water and acidify with concentrated hydrochloric acid.
-
Cool the solution to induce crystallization of this compound.
-
Collect the crystals by filtration, wash with cold water, and dry.
Method 2: Hydrolysis of 4-Bromobenzenesulfonyl Chloride
This method involves the nucleophilic substitution of the chloride on 4-bromobenzenesulfonyl chloride by water.[2]
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Water
Procedure:
-
In a round-bottom flask, suspend 50 g of 4-bromobenzenesulfonyl chloride in 200 mL of water.
-
Heat the mixture to reflux (90-100 °C) with stirring for 1-2 hours, or until the solid has completely dissolved.
-
Cool the resulting solution to room temperature and then in an ice bath to crystallize the this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Method 3: Ionic Liquid Catalyzed Sulfonation
This environmentally friendly method utilizes a reusable ionic liquid catalyst for the sulfonation of bromobenzene.[1]
Materials:
-
Bromobenzene (2 mmol)
-
1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) (2 mmol, 0.513 g)[1]
-
Water (2 mmol, 0.036 g)[1]
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride, water, and bromobenzene.[1]
-
Stir the reaction mixture at 50 °C for approximately 7 minutes (0.1167 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of dichloromethane and stir for 2 minutes.[1]
-
Remove the organic solvent under reduced pressure.
-
Purify the product by short column chromatography to yield this compound.[1]
Synthesis Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis methods.
References
Comparative Analysis of 4-Bromobenzenesulfonic Acid Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-Bromobenzenesulfonic acid in common biological assays. Due to a lack of direct studies on this specific compound, this guide leverages data from structurally similar molecules, such as sulfonamides and other brominated aromatic compounds, to infer potential interactions and provide a framework for experimental validation.
Executive Summary
Potential for Cross-Reactivity: A Comparative Overview
The potential for this compound to interfere in biological assays can be inferred from the behavior of structurally analogous compounds.
Table 1: Comparison of Potential Cross-Reactivity with Structurally Similar Compounds
| Compound Class | Example Compound(s) | Assay Type(s) Affected | Mechanism of Interference | Reported Cross-Reactivity/Interference |
| Halogenated Aromatic Acids | Bromophenol Blue | Protein Quantification Assays (e.g., Bradford) | Electrostatic interactions with proteins, leading to colorimetric changes.[1] | High interference is observed, as the dye directly binds to proteins.[1] |
| Sulfonamides | Sulfamethoxazole, Sulfadiazine | Immunoassays (ELISA, RIA), Dihydropteroate Synthase (DHPS) enzyme assays | Structural similarity to the target analyte or substrate (p-aminobenzoic acid).[2][3] | Varies depending on the specific sulfonamide and the antibody or enzyme; can be significant.[2][4] |
| Sulfonated Compounds | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) impurities | Peroxidase enzyme assays | Competitive inhibition of the enzyme, where impurities compete with the ABTS substrate.[5] | Impurities in commercial ABTS preparations have been shown to inhibit horseradish peroxidase.[5] |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a series of validation experiments are necessary. Below are detailed methodologies for key assays.
Immunoassay Cross-Reactivity Protocol (Competitive ELISA)
This protocol is designed to determine if this compound cross-reacts with antibodies raised against a specific target analyte, particularly one with structural similarities.
-
Reagents and Materials:
-
Microtiter plates coated with the target antigen.
-
Primary antibody specific to the target antigen.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
-
This compound solutions of varying concentrations.
-
Target analyte standard solutions.
-
-
Procedure:
-
Block the antigen-coated microtiter plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of both the target analyte standard and this compound.
-
Add the primary antibody to each well, followed immediately by the addition of either the standard or the this compound solution. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add stop solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the standard and this compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for both the target analyte and this compound.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) * 100
-
Enzyme Inhibition Assay Protocol
This protocol assesses whether this compound inhibits the activity of a specific enzyme.
-
Reagents and Materials:
-
Enzyme solution.
-
Substrate solution.
-
Assay buffer specific to the enzyme.
-
This compound solutions of varying concentrations.
-
Known inhibitor (positive control).
-
Detection reagent (to measure product formation or substrate depletion).
-
-
Procedure:
-
In a microplate, add the assay buffer, enzyme, and either this compound, the known inhibitor, or a vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the signal from the detection reagent (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value for this compound.
-
Visualizing Potential Interactions
The following diagrams illustrate the potential mechanisms of interference by this compound in biological assays.
Caption: Potential cross-reactivity in an immunoassay.
Caption: Potential competitive inhibition in an enzyme assay.
Conclusion and Recommendations
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, its chemical structure suggests a moderate to high potential for interference in biological assays, particularly those involving protein binding, enzymatic catalysis with structurally similar substrates, and immunoassays targeting related sulfonated or halogenated molecules.
It is strongly recommended that researchers perform rigorous validation studies, such as those outlined in this guide, to assess the potential for cross-reactivity of this compound in their specific assay systems. Understanding and quantifying this potential interference is crucial for the accurate interpretation of experimental data and the successful development of robust and reliable biological assays.
References
- 1. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Performance: 4-Bromobenzenesulfonic Acid vs. Novel Catalysts in Esterification Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides a comprehensive benchmark of 4-Bromobenzenesulfonic acid, a conventional homogeneous acid catalyst, against a range of novel catalytic systems. The focus of this comparison is the widely studied esterification of oleic acid with methanol (B129727), a key reaction in the production of biodiesel and other valuable esters.
This guide presents a detailed analysis of quantitative performance data, experimental protocols, and visual representations of reaction pathways and workflows to support informed catalyst selection.
Executive Summary
This compound, a member of the aromatic sulfonic acid family, is a strong Brønsted acid that effectively catalyzes esterification reactions. However, its homogeneous nature presents challenges in catalyst separation, recovery, and reuse, leading to potential product contamination and increased downstream processing costs. In contrast, novel heterogeneous catalysts, including solid-supported sulfonic acids, magnetic nanoparticle-based catalysts, and biomass-derived catalysts, have emerged as promising alternatives. These advanced materials are designed to overcome the limitations of their homogeneous counterparts by offering enhanced stability, facile separation, and improved reusability, aligning with the principles of green and sustainable chemistry.
Performance Benchmark: Esterification of Oleic Acid with Methanol
The following tables summarize the catalytic performance of this compound (data for the closely related 4-dodecylbenzenesulfonic acid is used as a proxy) and various novel catalysts in the esterification of oleic acid with methanol.
Table 1: Performance of Homogeneous Sulfonic Acid Catalysts
| Catalyst | Catalyst Loading | Methanol/Oleic Acid Molar Ratio | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reusability |
| 4-Dodecylbenzenesulfonic Acid[1] | Not Specified | Varied | Varied | Varied | High (rate increases with hydrophobicity) | Not reusable |
| p-Toluenesulfonic Acid[2][3] | 5 wt% / 8 wt% | 5:1 / 12:1 | 80 / 70 | 1 h / 2 h | 94.3 / 91.3 | Limited (immobilized for reuse) |
| Sulfuric Acid[4][5] | 0.7 mol/L / Varied | 12:1 / Varied | Room Temp. / 70-110 | 30 min / Varied | 96.1 / High | Not reusable |
Table 2: Performance of Novel Heterogeneous Catalysts
| Catalyst | Catalyst Loading | Methanol/Oleic Acid Molar Ratio | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reusability (No. of Cycles) |
| Sulfonated Orange Peel (OP-SO3H-4)[6] | 7 wt% | 15:1 | 80 | 1 h | 96.51 | 5 |
| Sulfonated Magnetic Solid Acid (ZrFe-SA-SO3H)[7] | Not Specified | Not Specified | 90 | 4 h | 92.7-99.5 | 5 (with >90% yield) |
| Sulfonic Acid Functionalized Magnetic Organosilica (Fe3O4@OS-SO3H)[8][9] | Not Specified | Not Specified | 70 | Varied | High | Multiple |
| Sulfonic Acid Functionalized Silica (B1680970) Nanoparticles (SO3H-SiO2NPs)[10] | Not Specified | Not Specified | Not Specified | 2 h | 100 | 5 |
| p-Toluenesulfonic Acid/MCM-41[2] | 5 wt% | 5:1 | 80 | 1 h | 94.3 | 4 (with ~93% conversion) |
| Sulfonated Carbon from Corncob[11] | Not Specified | Not Specified | 60 | 8 h | >80 | Not Specified |
| Sulfonic Acid-Functionalized MIL-101[12] | Not Specified | Not Specified | Not Specified | Not Specified | High | 5 (without loss of activity) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. The following sections outline the general experimental procedures for the benchmark reaction.
General Procedure for Esterification of Oleic Acid with Methanol
A mixture of oleic acid and methanol is added to a reaction vessel equipped with a condenser and a magnetic stirrer. The catalyst (either this compound or a novel heterogeneous catalyst) is then introduced into the mixture. The reaction is heated to the desired temperature and stirred for a specified duration. Upon completion, the reaction mixture is cooled to room temperature.
-
For Homogeneous Catalysis (this compound): The catalyst remains dissolved in the reaction mixture, necessitating a workup procedure that typically involves neutralization with a base, followed by extraction and washing to isolate the ester product. This process can generate significant aqueous waste.
-
For Heterogeneous Catalysis: The solid catalyst can be easily separated from the reaction mixture by simple filtration or, in the case of magnetic catalysts, by using an external magnet.[7][8][9] The isolated liquid phase contains the product, which may require minimal purification. The recovered catalyst can be washed, dried, and reused in subsequent reaction cycles.
Visualization of Catalytic Processes
Fischer Esterification Signaling Pathway
The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, proceeds through a series of equilibrium steps. The following diagram illustrates the general mechanism.
Caption: General mechanism of Fischer Esterification.
Experimental Workflow: Homogeneous vs. Heterogeneous Catalysis
The following diagram contrasts the typical experimental workflows for esterification reactions using homogeneous and heterogeneous catalysts, highlighting the advantages of the latter in terms of product purification and catalyst recycling.
Caption: Comparison of experimental workflows.
Conclusion
While this compound and its analogs are effective homogeneous catalysts for esterification, the trend in modern chemical synthesis is shifting towards more sustainable and economically viable processes. Novel heterogeneous catalysts offer significant advantages in this regard. As demonstrated by the compiled data, many solid-supported and nanoparticle-based catalysts can achieve comparable or even superior yields and conversions to their homogeneous counterparts, with the crucial benefits of easy separation and excellent reusability. For researchers and professionals in drug development and other fields where purity, efficiency, and sustainability are paramount, the exploration and adoption of these novel catalytic systems present a clear path toward process optimization and greener chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. Room temperature esterification of high-free fatty acid feedstock into biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis Research | Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems [lidsen.com]
- 6. Frontiers | Biodiesel Production From Oleic Acid Using Biomass-Derived Sulfonated Orange Peel Catalyst [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Sulfonic Acid Supported on Magnetic Methylene-Based Organosilica as an Efficient and Recyclable Nanocatalyst for Biodiesel Production via Esterification [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonic acid functionalized silica nanoparticles as catalysts for the esterification of linoleic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-Bromobenzenesulfonic Acid: A Comprehensive Guide
For researchers and laboratory professionals, the safe handling and disposal of chemical reagents like 4-bromobenzenesulfonic acid are critical for maintaining a secure work environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, addressing immediate safety precautions and operational logistics.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound and to use the appropriate personal protective equipment (PPE).
Hazard Assessment: this compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat and other protective clothing as necessary.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Spill Cleanup Protocol
In the event of a spill, follow these steps for immediate and safe cleanup:
-
Ensure Adequate Ventilation: If the spill is contained, work within a fume hood to ensure proper ventilation.[3]
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or absorbent pads.[1][3]
-
Collect the Waste: Carefully collect the contaminated absorbent material and place it into a designated, leak-proof hazardous waste container.[1][3]
-
Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Afterward, wash the area with soap and water.[3]
-
For Solid Spills: To avoid creating dust, gently cover the spill with an absorbent material before sweeping.[3]
Disposal Plan for this compound
The proper disposal of this compound requires careful segregation, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain. [1][3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect contaminated solid waste, such as pipette tips, tubes, and weighing paper, in a designated, leak-proof container clearly labeled for this compound waste.[3]
-
Liquid Waste: Collect unused or waste solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container.[3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
-
-
Waste Container Management:
-
Empty Container Disposal:
-
Triple-Rinse: To dispose of an empty this compound container, triple-rinse it with a suitable solvent (e.g., water).
-
Collect Rinsate: The rinsate from the triple-rinse procedure should be collected and disposed of as hazardous liquid waste.
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after defacing the chemical label and removing the cap. Always confirm this procedure with your local EHS regulations.[3]
-
-
Arranging for Disposal:
-
Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Hazard Data
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage.[1][2] |
References
Essential Safety and Logistics for Handling 4-Bromobenzenesulfonic Acid
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Bromobenzenesulfonic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with safety regulations.
Health Hazard Summary
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment and in a well-ventilated area to avoid inhalation of any dust or fumes.[1]
Quantitative Data
| Property | Value | Source |
| CAS Number | 138-36-3 | [1] |
| GHS Classification | Skin Corrosion/Irritation, Category 1B | [1] |
| Signal Word | Danger | [1][2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive selection of personal protective equipment is mandatory to prevent any direct contact with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes which can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | To prevent skin burns upon contact.[2][4] |
| Body Protection | Chemical-resistant lab coat or coveralls, and an apron. | To protect against skin exposure from spills or splashes.[1][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust or fumes are likely, a NIOSH-approved respirator with a P3 filter is recommended. | To prevent irritation of the respiratory tract.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
- Ensure the work area is in a certified chemical fume hood.
- Verify that an eyewash station and safety shower are readily accessible.[6]
- Don all required personal protective equipment as specified in the table above.
- Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
- Handle this compound in a designated area within the fume hood.
- Avoid generating dust.[7]
- Use appropriate tools (e.g., spatula, scoop) for transferring the solid.
- Keep the container tightly closed when not in use.[1][8]
3. In Case of a Spill:
- For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[1][7]
- Clean the spill area with a suitable absorbent material.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Emergency First Aid:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
- Collect all waste material (including contaminated PPE and cleaning materials) in a clearly labeled, sealed, and appropriate hazardous waste container.
2. Neutralization (for aqueous solutions):
- While stirring, slowly neutralize dilute aqueous solutions of this compound with a suitable base, such as sodium bicarbonate or a 5% sodium carbonate solution, to a pH between 6.0 and 8.0.[9]
- This procedure should be carried out in a fume hood, as there may be gas evolution.
3. Final Disposal:
- Dispose of the neutralized waste and any solid waste through your institution's approved hazardous waste disposal program.[1]
- Do not dispose of this chemical down the drain or in regular trash.
Workflow and Safety Relationships
The following diagram illustrates the logical workflow for handling this compound, emphasizing the integration of safety procedures at each step.
Caption: Logical workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. 4-溴苯磺酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [chemdict.com]
- 4. leelinework.com [leelinework.com]
- 5. na.bhs1.com [na.bhs1.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
